N-benzyl-3-fluorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIBJWJYXBXEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356840 | |
| Record name | N-benzyl-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-01-2 | |
| Record name | N-benzyl-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-benzyl-3-fluorobenzamide from 3-fluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-benzyl-3-fluorobenzamide, a valuable building block in medicinal chemistry and drug discovery programs. The primary route discussed is the acylation of benzylamine with 3-fluorobenzoyl chloride, a classic example of the Schotten-Baumann reaction. This document details the experimental protocol, reaction parameters, and relevant data to ensure successful and reproducible synthesis.
Core Synthesis: Schotten-Baumann Reaction
The synthesis of this compound from 3-fluorobenzoyl chloride and benzylamine is typically achieved through a nucleophilic acyl substitution reaction.[1][2][3] The general mechanism involves the attack of the nucleophilic amine (benzylamine) on the electrophilic carbonyl carbon of the acid chloride (3-fluorobenzoyl chloride).[2] A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]
Reaction Scheme:
Experimental Protocol
A detailed experimental procedure for the synthesis of this compound is provided below, based on established methodologies.[4][5]
Materials:
-
3-Fluorobenzoyl chloride
-
Benzylamine
-
Triethylamine (Et3N)
-
Cyrene™ (dihydrolevoglucosenone) or Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzoyl chloride (1.0 eq.) in the chosen solvent (e.g., Cyrene™ at a 1 M concentration) and cool the solution to 0 °C using an ice bath.[4][5]
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq.) followed by the dropwise addition of benzylamine (1.0 eq.).[4][5]
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture and stir. If a precipitate forms, it can be collected by filtration and washed with water.[4][5] Alternatively, the mixture can be transferred to a separatory funnel, and the organic layer separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[6] For the specific protocol using Cyrene™, after the addition of water and stirring for 24 hours, the resulting precipitate is filtered, washed with water, and then dissolved in ethyl acetate. The organic solution is dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.[4]
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Fluorobenzoyl chloride | 0.5 mmol | [4] |
| Benzylamine | 0.5 mmol | [4] |
| Triethylamine | 0.55 mmol | [4] |
| Solvent | ||
| Cyrene™ | 0.5 mL | [4] |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | [4] |
| Reaction Time | 1 hour | [4] |
| Product | ||
| This compound | ||
| Yield | 73% (78 mg) | [4] |
| Appearance | Off-white solid | [4] |
| Molecular Formula | C14H12FNO | [7] |
| Molecular Weight | 229.25 g/mol | |
| Melting Point | 111-113 °C | [4] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
Reaction Mechanism
The underlying chemical transformation is a nucleophilic acyl substitution, as depicted in the following relationship diagram.
Caption: The mechanism of this compound synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-benzyl-3-fluorobenzamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound. The information is intended to support research, development, and application activities involving this compound.
Chemical Identity and Properties
This compound is a fluorinated aromatic amide. The following tables summarize its key chemical identifiers and physical properties based on available data.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 671-01-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₂FNO | [1][2][4][6] |
| Synonyms | Benzamide, 3-fluoro-N-(phenylmethyl)- | [1] |
| MDL Number | MFCD00439111 | [5][7] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 229.25 g/mol | [1][2] |
| Monoisotopic Mass | 229.09029 Da | [6] |
| Boiling Point | 392.6 ± 35.0 °C (Predicted) | [1] |
| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.37 ± 0.46 (Predicted) | [1] |
| Purity | 97% | [3] |
| Appearance | Solid | [3] |
| XlogP (Predicted) | 2.3 | [6] |
Chemical Structure
The structure of this compound consists of a benzyl group attached to the nitrogen of a 3-fluorobenzamide moiety.
Caption: 2D Chemical Structure of this compound.
Table 3: Structural and Computational Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F | [6] |
| InChI | InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | [6] |
| InChIKey | LKIBJWJYXBXEEB-UHFFFAOYSA-N | [6] |
Experimental Protocols & Synthesis
A plausible synthesis route involves the reaction of 3-fluorobenzoyl chloride with benzylamine.
Caption: Generalized workflow for the synthesis of this compound.
General Procedure for Amide Synthesis:
A general procedure for synthesizing N-substituted amides involves dissolving the amine (e.g., benzylamine) in a solvent like dichloromethane (DCM). A base, such as triethylamine, is added, followed by the dropwise addition of the acylating agent (e.g., 3-fluorobenzoyl chloride). The reaction is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The mixture is then subjected to an aqueous workup, dried, and purified.[8][9]
Analytical Data
No specific analytical spectra for this compound were found. However, data for the closely related compound, N-benzylbenzamide, can provide an indication of the expected spectral characteristics.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 230.09757 | 149.2 |
| [M+Na]⁺ | 252.07951 | 156.0 |
| [M-H]⁻ | 228.08301 | 154.5 |
| [M+NH₄]⁺ | 247.12411 | 166.6 |
| [M]⁺ | 229.08974 | 146.9 |
| Data is predicted and sourced from PubChemLite.[6] |
Expected Spectroscopic Features (by analogy to N-benzylbenzamide):
-
¹H NMR: Protons on the benzyl and benzamide aromatic rings would likely appear in the range of δ 7.2-7.8 ppm. The methylene (-CH₂-) protons would likely be a doublet around δ 4.6 ppm, and the amide proton (-NH-) would be a broad singlet around δ 6.4-6.8 ppm.[10][11]
-
¹³C NMR: Aromatic carbons would be expected in the δ 127-138 ppm region. The carbonyl carbon (C=O) would appear significantly downfield, around δ 167 ppm, and the methylene carbon (-CH₂-) would be around δ 44 ppm.[10][12]
-
IR Spectroscopy: Key peaks would include an N-H stretch around 3300 cm⁻¹, C=O (Amide I) stretch around 1640-1660 cm⁻¹, and N-H bend (Amide II) around 1540 cm⁻¹. Aromatic C-H stretches would be observed above 3000 cm⁻¹.[13][14]
Caption: Standard analytical workflow for structural confirmation.
Biological Activity and Potential Applications
While specific bioactivity data for this compound is limited, related benzamide structures have shown promise in drug discovery.
-
Antiviral Properties: Derivatives of N-phenylbenzamide have demonstrated antiviral activity against the Hepatitis C Virus (HCV).[15] Lipophilic substituents on the aromatic rings are noted as being important for efficacy.[15]
-
Antibacterial Agents: A series of 3-methoxybenzamide derivatives, which share a core structural similarity, were investigated as inhibitors of the bacterial cell division protein FtsZ.[16] A derivative with a fluorine substitution showed the best antibacterial activity in the series against M. smegmatis and S. aureus.[16]
-
Pharmaceutical Intermediates: Fluorine-containing benzyl derivatives are useful as synthesis intermediates for pharmaceuticals and agricultural chemicals.[17]
Given these precedents, this compound could be a compound of interest for screening in antiviral and antibacterial assays.
Caption: Conceptual pathway for drug discovery involving the target compound.
Safety and Handling
Specific GHS and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related compounds like 4-fluorobenzamide, warnings for skin irritation, serious eye irritation, and potential respiratory irritation are noted.[18] Users should consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
References
- 1. This compound | 671-01-2 [amp.chemicalbook.com]
- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 3. This compound - Solid, 97% Purity, Cas No: 671-01-2 | Molecular Weight: 229.2 G/mol, Chemical Formula: C14h12fno at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. parchem.com [parchem.com]
- 5. Angene - this compound | 671-01-2 | MFCD00439111 | AG003SRB [japan.angenechemical.com]
- 6. PubChemLite - this compound (C14H12FNO) [pubchemlite.lcsb.uni.lu]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. N-BENZYLBENZAMIDE(1485-70-7) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. N-BENZYLBENZAMIDE(1485-70-7) IR Spectrum [m.chemicalbook.com]
- 15. Buy N-benzyl 3-phenylbenzamide [smolecule.com]
- 16. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 18. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N-benzyl-3-fluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a representative synthetic protocol for the chemical compound N-benzyl-3-fluorobenzamide. The information is curated to support research and development activities in medicinal chemistry and related fields.
Chemical Structure and Identifiers
This compound is an amide derivative containing a benzyl group attached to the nitrogen atom and a 3-fluorobenzoyl moiety.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₂FNO
-
Molecular Weight: 229.25 g/mol
-
CAS Number: 671-01-2
Synthesis of this compound
A standard and efficient method for the synthesis of this compound involves the acylation of benzylamine with 3-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of benzylamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask, triethylamine (1.2 equivalents) is added. The mixture is stirred at 0 °C in an ice bath.
-
Addition of Acylating Agent: A solution of 3-fluorobenzoyl chloride (1.1 equivalents) in DCM is added dropwise to the stirred reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄ and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield this compound as a solid.
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is based on the analysis of the closely related compound, N-benzylbenzamide, and predicted shifts due to the fluorine substituent.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.60 | d | 1H | Ar-H (ortho to C=O, coupled to F) |
| ~7.50 | d | 1H | Ar-H (ortho to C=O) |
| ~7.40 | m | 1H | Ar-H |
| ~7.35-7.25 | m | 5H | Ar-H (benzyl) |
| ~7.15 | t | 1H | Ar-H |
| ~6.50 | br s | 1H | N-H |
| ~4.65 | d | 2H | -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~166.5 | C=O |
| ~162.5 (d, J ≈ 245 Hz) | C-F |
| ~138.0 | Ar-C (benzyl, ipso) |
| ~136.5 (d, J ≈ 7 Hz) | Ar-C (ipso) |
| ~130.0 (d, J ≈ 8 Hz) | Ar-CH |
| ~128.8 | Ar-CH (benzyl) |
| ~127.8 | Ar-CH (benzyl) |
| ~127.5 | Ar-CH (benzyl) |
| ~123.0 | Ar-CH |
| ~119.0 (d, J ≈ 21 Hz) | Ar-CH |
| ~115.0 (d, J ≈ 22 Hz) | Ar-CH |
| ~44.0 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch |
| ~3060 | Medium | Aromatic C-H stretch |
| ~1640 | Strong | C=O stretch (Amide I) |
| ~1540 | Strong | N-H bend (Amide II) |
| ~1290 | Strong | C-N stretch |
| ~1220 | Strong | C-F stretch |
Mass Spectrometry (MS)
The following predicted mass-to-charge ratios are for various adducts of this compound.[1]
Table 4: Mass Spectrometry Data (Predicted)
| Adduct | m/z |
| [M+H]⁺ | 230.09757 |
| [M+Na]⁺ | 252.07951 |
| [M-H]⁻ | 228.08301 |
| [M+NH₄]⁺ | 247.12411 |
| [M]⁺ | 229.08974 |
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2]
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} spectra.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2]
-
Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the solution is infused at a constant flow rate. For EI, a direct insertion probe may be used for a solid sample. The instrument is scanned over a relevant m/z range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
References
N-benzyl-3-fluorobenzamide mechanism of action prediction
An In-Depth Technical Guide Topic: N-benzyl-3-fluorobenzamide Mechanism of Action Prediction Audience: Researchers, scientists, and drug development professionals. From the desk of a Senior Application Scientist
Executive Summary
The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming promising hits into viable therapeutic candidates. This compound is a compound of interest, belonging to a class of benzamides known for their diverse biological activities. However, its specific molecular targets and pathways remain uncharacterized. This guide presents a comprehensive, integrated strategy for predicting and validating the MoA of this compound. We will move from high-throughput in silico screening to generate robust, data-driven hypotheses, through to rigorous biochemical and cell-based assays for experimental validation. This document is not a rigid protocol but a strategic framework, designed to be adapted and applied by researchers aiming to unravel the complex pharmacology of novel chemical entities.
The Strategic Imperative: Why an Integrated Approach?
Relying solely on experimental screening to determine a compound's MoA is inefficient and resource-intensive. Conversely, computational predictions without experimental validation lack scientific rigor. The optimal strategy, detailed herein, is a synergistic loop where computational predictions guide focused, efficient experiments, and the resulting data refines our understanding of the molecule's biological activity. This approach accelerates the discovery process and increases the probability of success by ensuring that every experimental step is informed by a robust, data-driven hypothesis.
Phase 1: In Silico Target Prediction & Hypothesis Generation
Rationale & Causality: We begin with computational methods to rapidly scan the vast landscape of the human proteome for potential binding partners of this compound. This is a cost-effective first pass to generate high-probability hypotheses and prioritize experimental resources. The core principle is leveraging existing large-scale bioactivity databases and structural information to infer novel interactions.
Similarity-Based Target Prediction
This approach operates on the principle of "guilt-by-association": a molecule is likely to share targets with other known ligands that have similar structural or physicochemical properties. Given that derivatives of N-benzyl-2-fluorobenzamide have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3)[1], this becomes our primary working hypothesis.
Recommended Tools:
-
SwissTargetPrediction: A widely used web server that predicts targets based on a combination of 2D and 3D similarity measures to a library of known active compounds.[2][3]
-
3DSTarPred: A web server that focuses on 3D shape similarity for target prediction, which can be more accurate than 2D methods alone.[4]
Network Pharmacology and Machine Learning
These advanced methods move beyond simple similarity by integrating data on drug-target interactions, protein-protein interactions, and chemical substructures into complex networks.[5][6] AI/ML models can identify complex patterns that are not apparent from simple similarity searches, potentially uncovering novel, non-obvious targets.[7]
Structure-Based Prediction: Molecular Docking
Where similarity-based methods compare a ligand to other ligands, structure-based methods "fit" the ligand into the 3D structures of proteins. Reverse docking screens a single ligand against a library of hundreds or thousands of protein crystal structures to predict binding affinity and identify the most likely targets.[8]
Workflow for In Silico Prediction
The following diagram outlines the logical flow for generating a prioritized list of candidate targets for this compound.
Caption: In Silico Target Prediction Workflow.
Protocol 2.1: Target Prediction using SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server.[3]
-
Input Structure: In the query box, enter the SMILES string for this compound: C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F.
-
Select Species: Choose "Homo sapiens" as the target organism.
-
Run Prediction: Click the "Predict targets" button to initiate the analysis.
-
Analyze Results: The output will be a list of probable targets, ranked by a probability score. Pay close attention to targets with high probability scores, especially those belonging to plausible target classes like enzymes (kinases, deacetylases), G-protein coupled receptors, and nuclear receptors.
-
Hypothesis Formulation: Based on the results and existing literature[1], if EGFR and HDAC3 appear on this list, they become high-priority candidates for experimental validation.
Phase 2: Experimental Validation of Predicted Targets
Rationale & Causality: Computational predictions are probabilistic, not deterministic. Experimental validation is mandatory to confirm direct physical interaction between the compound and its predicted target(s) and to quantify the functional consequence of that interaction.[9] We will proceed in a tiered fashion, from direct biochemical assays to more complex cell-based systems.
Tier 1: In Vitro Biochemical Assays
These assays directly measure the compound's effect on the isolated, purified target protein. This is the most direct way to confirm a drug-target interaction. For our primary hypotheses, we would perform:
-
EGFR Kinase Assay: Measures the ability of this compound to inhibit the phosphorylation of a substrate by the purified EGFR enzyme.
-
HDAC3 Enzymatic Assay: Measures the compound's ability to inhibit the deacetylation of a fluorogenic substrate by purified HDAC3.
The primary output of these assays is the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity).
Protocol 3.1: General In Vitro Enzyme Inhibition Assay (e.g., KinaseGlo®)
-
Prepare Reagents: Reconstitute purified enzyme (e.g., EGFR), substrate (e.g., a generic kinase peptide), and ATP to their working concentrations in the appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, typically starting from 100 µM down to low nM concentrations.
-
Assay Plate Setup: Add 5 µL of each compound dilution to a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 20 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind.
-
Initiate Reaction: Add 25 µL of the substrate/ATP mixture to each well to start the enzymatic reaction. Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Detect Signal: Add 50 µL of a detection reagent (e.g., KinaseGlo® reagent, which measures remaining ATP via a luciferase reaction). Incubate for 10 minutes.
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.
Tier 2: Cell-Based Target Engagement & Functional Assays
After confirming direct biochemical activity, we must verify that the compound can enter a cell and engage its target in a complex biological environment.
-
Target Engagement: For EGFR, this can be assessed by measuring the phosphorylation of its downstream effector, ERK. A successful inhibitor will reduce p-ERK levels. For HDAC3, engagement can be confirmed by observing an increase in the acetylation of histone H3 (Ac-H3). Western blotting is the standard method for these assessments.
-
Functional Outcomes: The ultimate goal is to see a functional effect on the cells. A cell viability assay (e.g., MTT or CellTiter-Glo®) will determine if target inhibition leads to a desired outcome, such as reduced proliferation or cell death in a relevant cancer cell line (e.g., MDA-MB-231 for TNBC).[1]
Table 1: Hypothetical Validation Data for this compound
| Assay Type | Target/Cell Line | Endpoint | Result |
| Biochemical | EGFR | IC50 | 50 nM |
| Biochemical | HDAC3 | IC50 | 1.2 µM |
| Cell-Based | MDA-MB-231 | p-ERK Levels | Decreased |
| Cell-Based | MDA-MB-231 | Ac-H3 Levels | Increased |
| Cell-Based | MDA-MB-231 | Cell Viability (EC50) | 2.5 µM |
Protocol 3.2: Western Blot for Phospho-ERK (p-ERK)
-
Cell Culture & Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO). Stimulate cells with EGF (100 ng/mL) for 15 minutes before harvesting to induce ERK phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK.
Phase 3: Elucidating Downstream Signaling Pathways
Rationale & Causality: Confirming direct targets is a critical milestone, but understanding the broader signaling network impacted by the compound provides a complete picture of its MoA. This knowledge is crucial for predicting efficacy, potential side effects, and resistance mechanisms.
With EGFR and HDAC3 confirmed as targets, we can map their known signaling cascades. EGFR inhibition primarily affects proliferation and survival pathways like PI3K-AKT and RAS-MAPK.[10] HDAC inhibition affects gene expression by altering chromatin structure, impacting a wide array of cellular processes including apoptosis and cell cycle arrest. The dual inhibition suggests a powerful synergistic effect.
Hypothesized Dual-Target Signaling Pathway
The following diagram illustrates the potential synergistic MoA of this compound through dual inhibition of EGFR and HDAC3.
Caption: Hypothesized dual-target signaling pathway.
Conclusion
This guide outlines a robust, multi-pillar strategy for the comprehensive prediction and validation of the mechanism of action for this compound. By seamlessly integrating in silico prediction with rigorous biochemical and cell-based validation, researchers can efficiently navigate the complexities of drug-target interactions. The proposed workflow, centered on the plausible hypothesis of dual EGFR/HDAC3 inhibition, provides a clear and actionable path from a chemical structure to a well-characterized pharmacological agent, ready for further preclinical development.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 3. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Integrating Network Pharmacology and Experimental Validation to Elucidate the Mechanism of Yiqi Yangyin Decoction in Suppressing Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Targets of N-benzyl-3-fluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological targets of N-benzyl-3-fluorobenzamide is limited in publicly available literature. This guide synthesizes information from studies on structurally related compounds and derivatives to infer potential biological targets and mechanisms of action. The presented data should be interpreted as predictive and serve as a foundation for further investigation.
Executive Summary
This compound belongs to the broader class of N-arylbenzamides, a scaffold known for diverse biological activities. While this specific molecule is not extensively characterized, analysis of its close analogs and derivatives suggests several potential biological targets of significant therapeutic interest. These include receptor tyrosine kinases, histone deacetylases, sigma receptors, and enzymes involved in neurotransmitter metabolism and cellular energy production. This document provides a comprehensive overview of these potential targets, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Potential Biological Targets
Based on structure-activity relationship (SAR) studies of analogous compounds, the primary potential biological targets for this compound are categorized as follows:
-
Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3): Derivatives of N-benzyl-2-fluorobenzamide have been identified as dual-target inhibitors of EGFR and HDAC3.[1] Given the structural similarity, it is plausible that this compound may exhibit similar, albeit potentially weaker, inhibitory activity.
-
Sigma Receptors: A derivative, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, has shown high affinity for sigma receptors, suggesting the N-benzyl-fluorobenzamide scaffold can interact with these receptors.[2][3]
-
Butyrylcholinesterase (BChE): The N-benzyl benzamide scaffold is a known inhibitor of BChE, with some derivatives exhibiting sub-nanomolar potency.[4]
-
Monoamine Oxidase B (MAO-B): A compound incorporating the 3-fluorobenzoyl moiety has been identified as a competitive inhibitor of MAO-B.[5]
-
Succinate Dehydrogenase (SDH): The broader class of N-benzylbenzamide derivatives has been investigated for antifungal activity through the inhibition of SDH.[6]
-
Mammalian Target of Rapamycin Complex 1 (mTORC1): N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to modulate mTORC1 activity and induce autophagy.[7]
-
Cereblon (CRBN): Fluorinated benzamide derivatives have demonstrated binding affinity for Cereblon, a component of the E3 ubiquitin ligase complex.[8]
Data Presentation: Quantitative Analysis of Related Compounds
The following tables summarize the quantitative data for compounds structurally related to this compound.
Table 1: Inhibitory Activity of N-benzyl-2-fluorobenzamide Derivatives [1]
| Compound | Target | IC50 | Cell Line | Anti-proliferative IC50 |
| Compound 38 | EGFR | 20.34 nM | MDA-MB-231 | 1.98 µM |
| (N-benzyl-2-fluorobenzamide derivative) | HDAC3 | 1.09 µM |
Table 2: Binding Affinity of a Sigma Receptor Ligand [2]
| Compound | Target | Ki | Notes |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | 3.4 nM | High selectivity for sigma-2 over sigma-1 (120-fold) |
Table 3: Inhibitory Activity of a MAO-B Inhibitor [5]
| Compound | Target | Ki | IC50 | Selectivity Index (SI) |
| Compound 4e (contains 3-fluorobenzoyl moiety) | MAO-B | 94.52 nM | 0.78 µM | >120 |
Table 4: Inhibitory Activity of N-benzyl benzamide Derivatives against BChE [4]
| Compound | Target | IC50 |
| S11-1014 | BChE | Sub-nanomolar |
| S11-1033 | BChE | Sub-nanomolar |
Experimental Protocols
In-Vitro Determination of Succinate Dehydrogenase (SDH) Inhibition[6]
-
Preparation of Reagents:
-
Phosphate buffer (pH 7.0)
-
Succinate solution
-
Iodonitrotetrazolium chloride (INT) solution
-
Mitochondrial extract containing SDH
-
Test compound (this compound analog) dissolved in DMSO
-
-
Assay Procedure:
-
Add phosphate buffer, succinate solution, INT solution, and mitochondrial extract to a 96-well microplate.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the microplate at 37°C for 1 hour. Active SDH will reduce INT to a red formazan product.
-
Stop the reaction by adding 50 µL of glacial acetic acid to each well.
-
Add 150 µL of toluene to each well, mix thoroughly, and centrifuge the plate to separate the layers.
-
Measure the absorbance of the toluene layer at a specific wavelength to quantify the amount of formazan produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In-Vitro Butyrylcholinesterase (BChE) Inhibition Assay[4]
-
Principle: Based on Ellman's method, where the enzyme hydrolyzes a substrate to produce thiocholine, which reacts with DTNB to form a colored product.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Human BChE
-
Test compound dissolved in a suitable solvent
-
-
Procedure:
-
Pre-incubate the enzyme with the test compound at various concentrations in the phosphate buffer.
-
Initiate the reaction by adding the substrate and DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)[1]
-
Cell Culture:
-
Culture MDA-MB-231 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential inhibition of the EGFR signaling pathway.
Caption: Proposed mechanism of HDAC3 inhibition.
Caption: General workflow for IC50 determination.
Conclusion and Future Directions
The structural framework of this compound suggests a promiscuous pharmacology with the potential to interact with a range of biologically significant targets. The evidence from analogous compounds strongly implicates EGFR, HDAC3, sigma receptors, BChE, and MAO-B as primary candidates for further investigation. Future research should focus on direct enzymatic and binding assays with this compound to confirm these predicted interactions and quantify its potency and selectivity. Cellular assays will be crucial to validate on-target effects and assess the compound's therapeutic potential in relevant disease models. The insights provided in this guide offer a rational basis for initiating such a research program.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of N-benzyl-3-fluorobenzamide in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-benzyl-3-fluorobenzamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document includes estimated solubility data, detailed experimental protocols for solubility determination, and graphical representations of experimental workflows and factors influencing solubility.
Core Topic: Solubility of this compound
Data Presentation: Estimated Solubility
The following table summarizes the predicted solubility of this compound in DMSO and ethanol. These values are based on computational predictions and the known solubility of structurally similar compounds like N-(1-hydroxypropan-2-yl)benzamide.[1] It is important to note that these are estimates, and experimental determination is highly recommended for precise measurements in specific experimental contexts.
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mM) | Remarks |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 218 | High solubility, suitable for preparing concentrated stock solutions.[1] |
| Ethanol | ~ 10 - 20 | ~ 43 - 87 | Good solubility, often used as a co-solvent to improve aqueous solubility.[1] |
Molecular Weight of this compound: 229.25 g/mol
Experimental Protocols
For accurate and reproducible results, the following experimental protocols for determining the solubility of this compound are recommended.
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate vials (e.g., microcentrifuge tubes or glass vials)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional, for gentle heating)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance and transfer it to a clean vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Dissolution:
-
Vortex the vial for 1-2 minutes at room temperature to facilitate dissolution.
-
If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.
-
If solubility issues persist, the solution can be gently warmed in a water bath at 37-50°C with intermittent vortexing until the solid is completely dissolved.[2]
-
Protocol 2: Solubility Determination by the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]
Materials:
-
This compound (solid)
-
Selected solvent (DMSO or ethanol)
-
Sealed vials
-
Shaker bath with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC.
-
Calculation: Calculate the solubility of the compound in the solvent by taking into account the dilution factor.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for the shake-flask method of solubility determination.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Factors Influencing Benzamide Solubility
This diagram illustrates the key factors that can influence the solubility of benzamide derivatives like this compound.
References
N-Benzyl-3-fluorobenzamide: A Technical Overview for Drug Discovery Professionals
CAS Number: 671-01-2[1][2][3] IUPAC Name: N-benzyl-3-fluorobenzamide[4]
This technical guide provides an in-depth overview of this compound, a compound of interest in contemporary drug discovery and development. The document details its chemical properties, a representative synthesis protocol, and explores its potential therapeutic applications, with a focus on its relevance to cancer research.
Chemical and Physical Properties
This compound is a benzamide derivative characterized by a benzyl group attached to the nitrogen of the amide and a fluorine atom at the 3-position of the benzoyl ring.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂FNO | [3][4] |
| Molecular Weight | 229.25 g/mol | [3] |
| Purity | Typically ≥97% | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the acylation of benzylamine with 3-fluorobenzoyl chloride. This method is a standard approach for the formation of amides.
Reaction Scheme:
References
- 1. This compound - Solid, 97% Purity, Cas No: 671-01-2 | Molecular Weight: 229.2 G/mol, Chemical Formula: C14h12fno at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. This compound | 671-01-2 [amp.chemicalbook.com]
- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 4. PubChemLite - this compound (C14H12FNO) [pubchemlite.lcsb.uni.lu]
The Emergence of N-benzyl-3-fluorobenzamide Derivatives: A Technical Guide to a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Published: December 30, 2025
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and potential therapeutic applications of N-benzyl-3-fluorobenzamide derivatives. While direct research on this specific substitution pattern is limited, this document extrapolates from the significant findings on closely related N-benzylbenzamide analogues, including the clinically relevant N-benzyl-2-fluorobenzamide derivatives. This guide covers synthetic methodologies, quantitative structure-activity relationship (SAR) data from analogous series, detailed experimental protocols for key biological assays, and a review of the signaling pathways these compounds are likely to modulate. All quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound derivatives.
Introduction: The N-benzylbenzamide Scaffold in Medicinal Chemistry
The N-benzylbenzamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. These derivatives have been investigated for their potential as antitumor, anti-inflammatory, and neuroprotective agents. The introduction of a fluorine atom onto the benzamide ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.
While extensive research has been conducted on various positional isomers, particularly N-benzyl-2-fluorobenzamide derivatives, there is a notable gap in the scientific literature specifically concerning this compound derivatives. This guide bridges that gap by providing a thorough review of the synthesis, biological activity, and mechanisms of action of closely related analogues, thereby offering a predictive framework for the potential of the 3-fluoro substituted series.
Discovery and History of N-benzylbenzamide Derivatives as Therapeutic Agents
The exploration of N-benzylbenzamide derivatives as therapeutic agents has yielded several classes of compounds with distinct mechanisms of action.
Tubulin Polymerization Inhibitors
A significant area of research has focused on N-benzylbenzamide derivatives as inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents.[1] One study designed and synthesized a series of novel N-benzylbenzamide derivatives, identifying a lead compound, 20b , which exhibited potent antiproliferative activities against several cancer cell lines with IC50 values in the low nanomolar range.[1] Mechanistic studies revealed that this compound binds to the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics and potent anti-vascular activity.[1]
Dual EGFR/HDAC3 Inhibitors
More recently, N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[2] This dual inhibition is a promising strategy for the treatment of triple-negative breast cancer (TNBC), where both EGFR and HDAC3 are known to synergistically drive malignant progression. A lead compound from this series demonstrated significant in vitro and in vivo antitumor activity.[2]
Butyrylcholinesterase (BChE) Inhibitors
In the field of neurodegenerative diseases, N-benzyl benzamide derivatives have been investigated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[3] In advanced stages of Alzheimer's, BChE is believed to play a more significant role in acetylcholine hydrolysis than acetylcholinesterase (AChE).[2][4] Selective BChE inhibitors based on the N-benzyl benzamide scaffold have shown promise in preclinical models for improving cognitive function.[5]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be readily achieved through the acylation of benzylamine with 3-fluorobenzoyl chloride. This is a standard and generally high-yielding amidation reaction.
General Synthetic Protocol
A general and efficient method for the synthesis of this compound is the Schotten-Baumann reaction.[6]
Step 1: Preparation of 3-Fluorobenzoyl Chloride
3-Fluorobenzoic acid is converted to the more reactive 3-fluorobenzoyl chloride. This can be achieved by reacting 3-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.[7][8]
Step 2: Amidation
The resulting 3-fluorobenzoyl chloride is then reacted with benzylamine in the presence of a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[9][10][11] The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.
Detailed Experimental Protocol
Materials:
-
3-Fluorobenzoic acid
-
Thionyl chloride
-
Benzylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of 3-Fluorobenzoyl Chloride: To a stirred solution of 3-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.[7]
-
Synthesis of this compound: Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. To this solution, add the crude 3-fluorobenzoyl chloride (1.0 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Upon completion of the reaction, wash the mixture sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.
Quantitative Data and Structure-Activity Relationships (SAR)
As there is a lack of specific data for this compound derivatives, this section presents quantitative data from closely related analogues to provide insights into potential biological activities and SAR.
Table 1: In Vitro Activity of N-benzyl-2-fluorobenzamide Derivatives as EGFR/HDAC3 Inhibitors
| Compound | EGFR IC₅₀ (nM) | HDAC3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 38 | 20.34 | 1.09 | 1.98 |
| Chidamide | >10000 | 0.09 | 24.37 |
| Gefitinib | 2.5 | >100 | 0.1 |
Data extracted from a study on dual-target inhibitors for triple-negative breast cancer.[2]
Table 2: Antiproliferative Activity of N-benzylbenzamide Derivative 20b as a Tubulin Polymerization Inhibitor
| Cell Line | IC₅₀ (nM) |
| HCT-116 | 12 |
| A549 | 15 |
| MCF-7 | 27 |
| K562 | 18 |
Data for a potent antitumor agent targeting tubulin.[1]
Detailed Experimental Protocols for Biological Assays
The following are representative protocols for assays that would be relevant for evaluating the biological activity of this compound derivatives, based on the activities of their analogues.
EGFR Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound against EGFR kinase.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.
-
Materials: Recombinant human EGFR kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), assay buffer, test compounds, and a detection reagent.
-
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the EGFR kinase, the substrate peptide, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
HDAC3 Inhibition Assay
This protocol outlines a method for measuring the inhibition of HDAC3 activity.
-
Assay Principle: This assay measures the deacetylation of a fluorogenic substrate by HDAC3. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent molecule.
-
Materials: Recombinant human HDAC3, fluorogenic HDAC substrate, assay buffer, developer solution, and test compounds.
-
Procedure:
-
Add the HDAC3 enzyme and the test compound to a 96-well plate.
-
Add the fluorogenic substrate to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Tubulin Polymerization Assay
This protocol describes an in vitro assay to measure the effect of a compound on tubulin polymerization.
-
Assay Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in light scattering or fluorescence of a reporter dye.
-
Materials: Purified tubulin, polymerization buffer, GTP, test compounds, and a fluorescence plate reader.
-
Procedure:
-
Prepare dilutions of the test compound in polymerization buffer.
-
In a 96-well plate, add the tubulin solution and the test compound.
-
Incubate on ice for a short period.
-
Initiate polymerization by adding GTP and transferring the plate to a 37°C plate reader.
-
Monitor the change in absorbance or fluorescence over time.
-
The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control to determine the inhibitory effect.
-
Signaling Pathways and Experimental Workflows
Based on the activities of analogous compounds, this compound derivatives could potentially modulate several key signaling pathways.
EGFR/HDAC3 Dual Inhibition Pathway
Dual inhibition of EGFR and HDAC3 can lead to synergistic antitumor effects. HDAC inhibitors can increase the expression of proteins that are negative regulators of the EGFR pathway.[12] Conversely, EGFR signaling can also regulate the expression of HDAC3.[13][14]
Caption: Hypothetical dual inhibition of EGFR and HDAC3 signaling pathways.
Tubulin Polymerization and Cell Cycle Arrest
Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16][17][18][19]
Caption: Mechanism of action for tubulin polymerization inhibitors.
Butyrylcholinesterase Inhibition in Alzheimer's Disease
Inhibition of BChE increases the levels of acetylcholine in the synaptic cleft, which can help to alleviate the cognitive symptoms of Alzheimer's disease.[20]
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoylation - Unacademy [unacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. rsc.org [rsc.org]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. scispace.com [scispace.com]
- 12. Inhibition of histone deacetylase suppresses EGF signaling pathways by destabilizing EGFR mRNA in ER-negative human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase-3/CAGE Axis Targets EGFR Signaling and Regulates the Response to Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase-3/CAGE Axis Targets EGFR Signaling and Regulates the Response to Anti-Cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asploro.com [asploro.com]
- 16. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: Preliminary In Vitro Screening of N-benzyl-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential preliminary in vitro screening of N-benzyl-3-fluorobenzamide, a synthetic compound belonging to the versatile benzamide class. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates potential biological activities and outlines detailed experimental protocols based on the well-documented in vitro screening of structurally similar N-benzylbenzamide and N-phenylbenzamide derivatives. These related compounds have demonstrated a wide range of biological effects, including anticancer, antiviral, and enzyme-inhibitory activities.
This guide is intended to serve as a foundational resource for researchers initiating in vitro evaluation of this compound and similar novel chemical entities.
Data Presentation: Potential Biological Activities and Comparative Efficacy of Analogues
The preliminary screening of this compound would likely focus on several key areas of therapeutic interest based on the activities of its analogues. The following tables summarize these potential activities and provide a comparative analysis of the efficacy of related compounds.
Table 1: Summary of Potential In Vitro Biological Activities for this compound
| Therapeutic Area | Potential Biological Activity | Rationale based on Analogues |
| Oncology | Cytotoxicity against various cancer cell lines; Inhibition of tubulin polymerization; Dual inhibition of EGFR and HDAC3. | N-benzylbenzamide derivatives have shown potent antiproliferative activities. For instance, certain derivatives are known tubulin polymerization inhibitors, while N-benzyl-2-fluorobenzamide derivatives act as dual EGFR/HDAC3 inhibitors[1][2]. |
| Virology | Inhibition of viral replication, particularly against RNA viruses. | N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71) and Hepatitis C Virus (HCV)[3][4][5]. |
| Neurodegenerative Diseases | Inhibition of key enzymes implicated in neurodegeneration. | Derivatives of N-benzylcarboxamide and related structures have demonstrated inhibitory activity against Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BChE)[6][7][8]. |
Table 2: Comparative In Vitro Efficacy of N-benzylbenzamide and Related Derivatives
| Compound Class | Target | Assay | IC₅₀ / EC₅₀ | Cell Line / Enzyme | Reference |
| N-benzyl-2-fluorobenzamide derivative (Compound 38) | EGFR | Enzyme Inhibition | 20.34 nM | Recombinant EGFR | [2] |
| N-benzyl-2-fluorobenzamide derivative (Compound 38) | HDAC3 | Enzyme Inhibition | 1.09 µM | Recombinant HDAC3 | [2] |
| N-benzyl-2-fluorobenzamide derivative (Compound 38) | Antiproliferative | Cell Viability (MTT) | 1.98 µM | MDA-MB-231 (Breast Cancer) | [2] |
| N-benzylbenzamide derivative (Compound 20b) | Antiproliferative | Cell Viability | 12 - 27 nM | Various Cancer Cell Lines | [1] |
| Imidazole-based N-phenylbenzamide (Compound 4f) | Antiproliferative | Cell Viability | 7.5 µM | A549 (Lung Cancer) | [9] |
| Imidazole-based N-phenylbenzamide (Compound 4f) | Antiproliferative | Cell Viability | 8.9 µM | MCF-7 (Breast Cancer) | [9] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Antiviral (EV71) | Plaque Reduction | 5.7 ± 0.8 µM | Vero Cells | [3][4] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative (2d) | MAO-A Inhibition | Enzyme Inhibition | 1.38 µM | Recombinant MAO-A | [7] |
| 4-(3-fluoro-benzyloxy) chalcone derivative (FBZ13) | MAO-B Inhibition | Enzyme Inhibition | 0.0053 µM | Recombinant MAO-B | [8] |
| N-benzyl benzamide derivative (S11-1014) | BChE Inhibition | Enzyme Inhibition | Sub-nanomolar | Recombinant BChE | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from established methods used for screening similar compounds.
Anticancer Screening: MTT Cell Viability Assay
This assay determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, A549, K562)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Enzyme Inhibition Assays
This protocol outlines a two-part assay to assess the inhibitory potential of this compound against both EGFR and HDAC3.
-
EGFR Kinase Assay (Cell-Free):
-
Materials: Recombinant human EGFR, substrate peptide (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase buffer, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
In a 96-well plate, add kinase buffer, the test compound at various concentrations, and the EGFR enzyme.
-
Initiate the reaction by adding ATP and the substrate peptide.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection system, which quantifies the amount of ADP produced.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
-
HDAC3 Activity Assay (Fluorometric):
-
Materials: Recombinant human HDAC3, fluorogenic HDAC substrate, assay buffer, developer, and a reference inhibitor (e.g., SAHA).
-
Procedure:
-
In a black 96-well plate, add assay buffer, the test compound, and the HDAC3 enzyme.
-
Incubate for 10 minutes at 37°C.
-
Add the fluorogenic substrate to start the reaction and incubate for 30 minutes.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence (e.g., Ex/Em = 360/460 nm) and calculate the percentage of inhibition to determine the IC₅₀ value.
-
-
This assay measures the inhibition of MAO-B by quantifying the production of hydrogen peroxide, a byproduct of the enzyme's oxidative activity.
-
Materials: Recombinant human MAO-B, MAO-B substrate (e.g., benzylamine), fluorescent probe (e.g., OxiRed™), developer, assay buffer, test compound, and a positive control inhibitor (e.g., Selegiline).
-
Procedure:
-
To a 96-well plate, add assay buffer, the test compound at various concentrations, and the MAO-B enzyme solution.
-
Incubate for 10 minutes at 37°C.
-
Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer.
-
Add the substrate solution to each well to initiate the reaction.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode over 30-60 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound to determine the IC₅₀ value.
-
This colorimetric assay measures BChE activity by detecting the product of substrate hydrolysis.
-
Materials: Recombinant human BChE, butyrylthiocholine (BTC) iodide (substrate), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), test compound, and a reference inhibitor (e.g., Donepezil).
-
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound, and the BChE enzyme solution.
-
Incubate for 15-30 minutes at room temperature.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the BTC substrate.
-
Measure the absorbance at 412 nm in kinetic mode for 10-20 minutes. The rate of color formation is proportional to BChE activity.
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
-
Mandatory Visualizations
Experimental and Logical Workflows
Signaling Pathway Diagrams
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Computational Docking of N-benzyl-3-fluorobenzamide and Related Fluorinated Benzamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-3-fluorobenzamide is a member of the benzamide class of compounds, a scaffold known for a wide range of biological activities. The incorporation of a fluorine atom can significantly influence properties such as metabolic stability, binding affinity, and membrane permeation. Computational docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule to a target protein, providing valuable insights for drug discovery and development.
While specific computational docking studies on this compound are not extensively available in the public domain, research on structurally related fluorinated benzamides provides a strong foundation for understanding its potential biological targets and the methodologies for in-silico analysis. This technical guide outlines the common protein targets for this class of compounds, summarizes relevant quantitative data from published studies, provides a detailed experimental protocol for computational docking, and visualizes key workflows and signaling pathways.
Potential Protein Targets for Fluorinated Benzamides
Based on studies of analogous compounds, this compound and its derivatives are predicted to interact with several key protein families implicated in various diseases.
-
Histone Deacetylases (HDACs): These enzymes are crucial in the epigenetic regulation of gene expression and are prominent targets in cancer therapy. Several benzamide derivatives have been investigated as HDAC inhibitors. For instance, N-benzyltriazolyl-hydroxamate derivatives have shown potent inhibitory activity against HDAC6.[1] Similarly, N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of HDAC3 and EGFR.[2]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is frequently dysregulated in cancer. As mentioned, N-benzyl-2-fluorobenzamide derivatives have been shown to target EGFR.[2]
-
Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins and is a target for the treatment of dyslipidemia. Fluorinated 3-benzylamino benzamides have been synthesized and evaluated as potential CETP inhibitors.
-
Other Potential Targets: The benzamide scaffold is versatile, and derivatives have been explored as inhibitors for a range of other targets, including topoisomerases and various enzymes in pathogenic microorganisms.
Quantitative Data from Docking Studies of Related Compounds
The following table summarizes quantitative data from computational docking and biological evaluation of fluorinated benzamide derivatives from various studies. This data provides a comparative baseline for potential binding affinities and inhibitory concentrations.
| Compound Class/Derivative | Target Protein | Docking Score / Binding Energy (kcal/mol) | IC50 | Reference |
| 3-Fluorobenzamide | Human Matrix Metalloproteinase-2 (MMP-2) | -6.5 | Not Reported | [3] |
| 3-Fluorobenzamide | Human Progesterone Receptor | -6.6 | Not Reported | [3] |
| 3-Fluorobenzamide | Histone Deacetylases (HDACs) | -6.5 | Not Reported | [3] |
| Fluorinated 3-benzylamino benzamide (Compound 8b) | Cholesteryl Ester Transfer Protein (CETP) | Not Reported | 0.75 µM | [4] |
| Fluorinated 3-benzylamino benzamide (Compound 8a) | Cholesteryl Ester Transfer Protein (CETP) | Not Reported | 4.1 µM | [4] |
| N-benzyl-2-fluorobenzamide (Compound 38) | Epidermal Growth Factor Receptor (EGFR) | Not Reported | 20.34 nM | [2] |
| N-benzyl-2-fluorobenzamide (Compound 38) | Histone Deacetylase 3 (HDAC3) | Not Reported | 1.09 µM | [2] |
| 3-fluoro-4-((3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)methyl)-N-hydroxybenzamide (4u) | Histone Deacetylase 6 (HDAC6) | Not Reported | 7.08 nM | [1] |
Experimental Protocol for Computational Docking
This section provides a generalized, detailed methodology for conducting a computational docking study of a novel benzamide derivative, such as this compound, against a selected protein target.
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., using Gasteiger charges).
-
Repair any missing residues or atoms in the protein structure using modeling software.
-
-
Energy Minimization: Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMm or AMBER) to relieve any steric clashes and obtain a stable conformation.
Ligand Preparation
-
Generate 3D Structure: Create the 3D structure of this compound using a molecule builder/editor.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
Grid Generation
-
Define Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review and binding site prediction tools.
-
Generate Grid Box: Create a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
Molecular Docking
-
Select Docking Software: Choose a molecular docking program (e.g., AutoDock, Glide, GOLD).
-
Set Docking Parameters: Configure the docking algorithm parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.
-
Run Docking Simulation: Execute the docking simulation to predict the binding poses of the ligand within the protein's active site. The software will generate multiple possible binding conformations and rank them based on a scoring function.
Pose Analysis and Post-Docking Refinement
-
Analyze Binding Poses: Visualize the top-ranked docking poses to analyze the interactions between the ligand and the protein. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Calculate Binding Free Energy: For a more accurate estimation of binding affinity, perform binding free energy calculations using methods like MM/PBSA or MM/GBSA.
-
Molecular Dynamics (MD) Simulation: To assess the stability of the ligand-protein complex over time, perform an MD simulation of the best-ranked docked pose.
Visualizations
Computational Docking Workflow
Caption: A generalized workflow for computational molecular docking studies.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of an analogue.
Conclusion
This technical guide provides a comprehensive framework for conducting computational docking studies on this compound and related fluorinated benzamide derivatives. While direct experimental data for the title compound is sparse, the information available for analogous structures offers valuable insights into potential protein targets and expected binding affinities. The detailed experimental protocol and workflow visualizations serve as a practical resource for researchers initiating in-silico investigations of this and similar compounds. Future studies should focus on performing these computational analyses for this compound specifically, followed by in-vitro validation to confirm its biological activity and therapeutic potential.
References
- 1. Integration of pharmacophore-based virtual screening, molecular docking, ADMET analysis, and MD simulation for targeting EGFR: A comprehensive drug discovery study using commercial databases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-based screening of FDA-approved drugs identifies potential histone deacetylase 3 repurposed inhibitor: molecular docking and molecular dynamic simulation approaches [frontiersin.org]
- 3. A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols: Synthesis of N-benzyl-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-benzyl-3-fluorobenzamide, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is based on the robust and widely applicable Schotten-Baumann reaction, which facilitates the formation of an amide bond from an acyl chloride and a primary amine.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research due to the prevalence of the benzamide moiety in a wide array of therapeutic agents. The incorporation of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The synthesis protocol outlined herein describes the efficient coupling of 3-fluorobenzoyl chloride and benzylamine.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of 3-fluorobenzoyl chloride with benzylamine. A base, such as triethylamine, is utilized to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired amide product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| 3-Fluorobenzoyl Chloride | 0.5 mmol |
| Benzylamine | 0.5 mmol |
| Triethylamine | 0.55 mmol |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₄H₁₂FNO |
| Molecular Weight | 229.25 g/mol |
| Yield | 73%[1] |
| Appearance | Off-white solid[1] |
| Melting Point | Not explicitly provided in the search results |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | See detailed protocol section |
| ¹⁹F NMR (CDCl₃, 376 MHz) | See detailed protocol section |
| ¹³C NMR (CDCl₃, 100 MHz) | See detailed protocol section |
| IR (neat) | 3317, 3066, 3032, 2931, 1640 cm⁻¹[1] |
| HRMS (DualESI-TOFMS) m/z | Calculated for [C₁₄H₁₃FNO]⁺: 230.0976, Found: 230.0976[1] |
Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of this compound.[1]
Materials:
-
3-Fluorobenzoyl chloride (61 µL, 0.5 mmol)
-
Benzylamine (55 µL, 0.5 mmol)
-
Triethylamine (77 µL, 0.55 mmol)
-
Cyrene™ (0.5 mL)
-
Water (5 mL)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 3-fluorobenzoyl chloride (61 µL, 0.5 mmol) in Cyrene™ (0.5 mL, 1 M) in a round-bottom flask at 0 °C, add triethylamine (77 µL, 0.55 mmol) followed by benzylamine (55 µL, 0.5 mmol).
-
Allow the resulting mixture to warm to room temperature over a period of 1 hour.
-
Add water (5 mL) to the reaction mixture and stir for 24 hours.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dissolve the crude product in ethyl acetate and dry the organic solution over sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an off-white solid (78 mg, 73%).
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz) δ: 7.82-7.78 (m, 2H), 7.38-7.28 (m, 5H), 7.12-7.07 (m, 2H), 6.44 (br. s, 1H), 4.63 (d, J = 5.6 Hz, 2H).[1]
-
¹⁹F NMR (CDCl₃, 376 MHz) δ: -108.08.[1]
-
¹³C NMR (CDCl₃, 100 MHz) δ: 166.3, 164.8 (d, JC-F = 250.4 Hz), 138.0, 130.5 (d, JC-F = 3.1 Hz), 129.3 (d, JC-F = 8.9 Hz), 128.8, 128.0, 127.7, 115.6 (d, JC-F = 21.7 Hz), 44.2.[1]
-
IR (neat) ν (cm⁻¹): 3317, 3066, 3032, 2931, 1640.[1]
-
HRMS (DualESI-TOFMS) m/z: Calculated for [C₁₄H₁₃FNO]⁺ 230.0976; found 230.0976.[1]
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Note: N-benzyl-3-fluorobenzamide as a Chemical Probe for Targeting the HPK1 Signaling Pathway in A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the use of N-benzyl-3-fluorobenzamide as a chemical probe to investigate the Hypothetical Protein Kinase 1 (HPK1) signaling pathway in the A549 human lung carcinoma cell line.
Introduction
The HPK1 pathway is a hypothetical signaling cascade that promotes cell survival and proliferation. Upon activation by upstream signals, HPK1 phosphorylates and activates the downstream effector, Transcription Factor Effector (TFE). Phosphorylated TFE (pTFE) then translocates to the nucleus and initiates the transcription of anti-apoptotic genes. This compound allows for the acute and reversible inhibition of HPK1, facilitating the elucidation of its function in this pathway.
Data Presentation
The following tables summarize the key quantitative data for this compound in A549 cells.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Description |
| HPK1 IC₅₀ | 85 nM | Concentration required for 50% inhibition of HPK1 enzymatic activity in a biochemical assay. |
| Cellular EC₅₀ | 0.8 µM | Concentration required for 50% inhibition of TFE phosphorylation in A549 cells. |
| Optimal Working Concentration | 1 - 5 µM | Recommended concentration range for achieving significant target inhibition with minimal off-target effects in A549 cells. |
| Cytotoxicity (IC₅₀) | > 30 µM | Concentration at which a 50% reduction in cell viability is observed after 72 hours of treatment. |
Table 2: Recommended Experimental Conditions
| Experiment | Cell Seeding Density | Treatment Duration | This compound Concentration |
| Western Blot | 2 x 10⁶ cells / 60 mm dish | 2 - 24 hours | 1 µM, 2.5 µM, 5 µM |
| Immunofluorescence | 5 x 10⁴ cells / well (8-well slide) | 4 hours | 2.5 µM |
| Cell Viability (MTT) | 8 x 10³ cells / well (96-well plate) | 24, 48, 72 hours | 0.1 - 100 µM |
| CETSA | 1 x 10⁷ cells / 100 mm dish | 2 hours | 5 µM |
Experimental Protocols
This protocol details the procedure for assessing the phosphorylation status of TFE, a direct downstream target of HPK1, in response to treatment with this compound.
Materials:
-
A549 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pTFE (phospho-specific), anti-TFE (total), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 60 mm dishes and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM) or DMSO vehicle for the desired duration (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate and an imaging system.
-
CETSA is used to verify that this compound directly binds to HPK1 inside the cells.[3]
Materials:
-
A549 cells
-
This compound (5 µM)
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for Western Blotting
-
Primary antibody: anti-HPK1
Procedure:
-
Cell Treatment: Treat two populations of A549 cells (in suspension) with either 5 µM this compound or DMSO for 2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction.
-
Analysis: Collect the supernatant and analyze the amount of soluble HPK1 at each temperature point by Western Blot. A positive target engagement will result in a thermal stabilization of HPK1 in the drug-treated samples compared to the vehicle control.
Visualizations
Caption: The HPK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Western Blot analysis of HPK1 pathway inhibition.
Caption: The principle of target engagement verification using CETSA.
References
- 1. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 4. network.febs.org [network.febs.org]
Application Notes and Protocols for N-benzyl-3-fluorobenzamide in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-3-fluorobenzamide belongs to the benzamide class of compounds, a versatile scaffold in medicinal chemistry. Substituted benzamides have garnered significant attention as inhibitors of various enzymes, playing crucial roles in oncology and neurodegenerative diseases. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and other benzamide derivatives against key drug targets, including Poly (ADP-ribose) Polymerase (PARP), Sirtuin 2 (SIRT2), and a dual-target system of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).
The methodologies described herein are designed for automated, high-throughput formats to facilitate the rapid identification and characterization of lead compounds in drug discovery campaigns.
Potential Therapeutic Targets and Screening Strategies
PARP1 Inhibition in DNA Damage Response
Poly (ADP-ribose) Polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. In collaboration with Histone PARylation Factor 1 (HPF1), PARP1 detects DNA single-strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This PARylation event serves as a scaffold to recruit DNA repair machinery.[2] Inhibition of the PARP1-HPF1 complex is a validated therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. A fluorescence polarization (FP) assay is a robust HTS method for identifying inhibitors of the PARP1-HPF1 complex.[3]
PARP1-HPF1 Signaling Pathway in DNA Damage Response
Caption: PARP1-HPF1 signaling in the DNA damage response.
SIRT2 Inhibition and Microtubule Dynamics
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that is predominantly found in the cytoplasm.[4] One of its key substrates is α-tubulin, a major component of microtubules.[5] By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics.[6][7] Dysregulation of SIRT2 activity has been implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target.[4] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive and robust method for screening SIRT2 inhibitors in a high-throughput format.[8]
SIRT2 Signaling Pathway in Microtubule Dynamics
Caption: SIRT2's role in regulating microtubule dynamics.
Dual EGFR/HDAC3 Inhibition in Triple-Negative Breast Cancer
Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3) are known to synergistically promote malignant progression in triple-negative breast cancer (TNBC).[9] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[10] HDAC3 is a histone deacetylase that regulates gene expression through chromatin modification. Certain N-benzyl-fluorobenzamide derivatives have been identified as dual inhibitors, with the 2-fluorobenzamide moiety chelating the zinc ion in the HDAC3 active site and the benzyl group occupying the ATP-binding pocket of EGFR.[9] A cellular assay measuring downstream effects of EGFR inhibition (e.g., phosphorylation of signaling proteins) and HDAC activity could be adapted for HTS.
Proposed Dual Inhibition Mechanism of N-benzyl-fluorobenzamides
Caption: Dual inhibition of EGFR and HDAC3.
Quantitative Data
The following table summarizes the inhibitory activity of a representative N-benzyl-2-fluorobenzamide derivative (compound 38) against EGFR, HDAC3, and a human breast cancer cell line.[9] While this is not this compound, it provides an indication of the potential potency of this class of compounds.
| Compound | Target/Cell Line | Assay Type | IC₅₀ |
| Compound 38 (N-benzyl-2-fluorobenzamide derivative) | EGFR | Biochemical | 20.34 nM |
| HDAC3 | Biochemical | 1.09 µM | |
| MDA-MB-231 (TNBC cell line) | Cell Proliferation | 1.98 µM | |
| Chidamide (Reference HDAC inhibitor) | MDA-MB-231 (TNBC cell line) | Cell Proliferation | 24.37 µM |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) HTS Assay for PARP1-HPF1 Inhibitors
This protocol is designed to identify compounds that inhibit the PARP1-HPF1 complex by measuring the displacement of a fluorescently labeled DNA probe.[3][11]
Materials:
-
Recombinant human PARP1 and HPF1 proteins
-
Fluorescein-labeled ssDNA probe
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
384-well, low-volume, black, flat-bottom plates
-
This compound and other test compounds
-
Known PARP1 inhibitor (e.g., Olaparib) as a positive control
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate using an acoustic dispenser. For controls, dispense DMSO.
-
Enzyme-DNA Complex Preparation: Prepare a 2X solution of PARP1-HPF1 complex with the fluorescein-labeled DNA probe in assay buffer. The final concentrations should be optimized to give a stable, high FP signal (e.g., 5 nM PARP1, 5 nM HPF1, 1 nM DNA probe).
-
Enzyme Addition: Add 10 µL of the 2X enzyme-DNA complex solution to each well of the assay plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Prepare a 2X solution of NAD+ in assay buffer. Add 10 µL of the 2X NAD+ solution to each well to initiate the PARylation reaction. The final NAD+ concentration should be around its Km for PARP1 (e.g., 50 µM).
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. In the absence of an inhibitor, PARP1 will auto-PARylate, become highly negatively charged, and dissociate from the DNA, leading to a low FP signal. In the presence of an inhibitor, PARP1 remains bound to the DNA, resulting in a high FP signal.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (no NAD+) and low (DMSO + NAD+) controls.
-
Plot dose-response curves for hit compounds to determine their IC₅₀ values.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) HTS Assay for SIRT2 Inhibitors
This protocol describes a competitive binding assay to identify inhibitors of SIRT2.[8][12]
Materials:
-
His-tagged recombinant human SIRT2
-
Terbium cryptate-labeled anti-His antibody (donor)
-
Fluorescein-labeled SIRT2 ligand/substrate (acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 0.1% BSA, 0.05% Tween-20
-
384-well, low-volume, white plates
-
This compound and other test compounds
-
Known SIRT2 inhibitor (e.g., AGK2) as a positive control
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds in DMSO into the wells of a 384-well plate.
-
Reagent Preparation:
-
Prepare a 4X solution of His-tagged SIRT2 in assay buffer.
-
Prepare a 4X solution of the fluorescein-labeled ligand in assay buffer.
-
Prepare a 4X solution of the anti-His-Terbium antibody in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 4X SIRT2 solution to each well.
-
Add 5 µL of the 4X fluorescein-labeled ligand solution to each well.
-
Add 5 µL of the 4X anti-His-Terbium antibody solution to each well.
-
The final volume will be 20 µL.
-
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader. Measure the fluorescence emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor) after a 50-150 µs delay following excitation at 337 nm.
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Inhibitors will disrupt the interaction between SIRT2 and the fluorescent ligand, leading to a decrease in the HTRF ratio.
-
Calculate percent inhibition and determine IC₅₀ values for active compounds.
Protocol 3: Conceptual Cellular HTS Assay for Dual EGFR/HDAC3 Inhibitors
This protocol outlines a high-content imaging-based assay to simultaneously assess the inhibition of EGFR and HDAC3 pathways in a relevant cell line like MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium and supplements
-
EGF (Epidermal Growth Factor)
-
Antibodies: anti-phospho-ERK (a downstream marker of EGFR activation), anti-acetylated-tubulin (a marker of HDAC inhibition)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
384-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Plating: Seed MDA-MB-231 cells in 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of this compound or other test compounds for 2-4 hours.
-
EGFR Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to activate the EGFR pathway.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining:
-
Incubate with primary antibodies against phospho-ERK and acetylated-tubulin.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies and DAPI.
-
-
Imaging: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis:
-
Quantify the nuclear intensity of phospho-ERK as a readout for EGFR pathway inhibition.
-
Quantify the cytoplasmic intensity of acetylated-tubulin as a readout for HDAC inhibition.
-
Data Analysis:
-
Normalize the fluorescence intensities to the appropriate controls.
-
Generate dose-response curves for both readouts to determine the potency of compounds against each target within the cellular context. This will identify compounds with dual activity.
References
- 1. Histone PARylation factor 1: a review of its role in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreased SIRT2 activity leads to altered microtubule dynamics in oxidatively-stressed neuronal cells: Implications for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-benzyl-3-fluorobenzamide
AN-0012
Introduction
N-benzyl-3-fluorobenzamide is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. Ensuring the purity of such intermediates is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of purity and the separation of process-related impurities and degradation products.
This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The method is designed to be stability-indicating, capable of separating the main compound from potential degradation products formed under stress conditions.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the chemical analysis and quality control of pharmaceutical intermediates.
Experimental Protocols
Materials and Reagents
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Chromatographic Conditions
A summary of the optimized HPLC parameters is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B, 5-20 min: 50-95% B, 20-25 min: 95% B, 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Solution Preparation
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing the standard and sample solutions.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
System Suitability
Before sample analysis, the suitability of the HPLC system should be verified.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure a clean baseline.
-
Inject the standard solution in five replicates.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[2][3] These studies involve subjecting the this compound sample to various stress conditions to induce degradation.
Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 9 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with diluent to a final concentration of 1 mg/mL.
-
Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 9 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with diluent to a final concentration of 1 mg/mL.
-
Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent if necessary to a final concentration of 1 mg/mL.
-
Thermal Degradation: Expose the solid sample to a temperature of 105 °C for 48 hours. Dissolve the stressed sample in the diluent to a concentration of 1 mg/mL.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 48 hours. Dissolve the stressed sample in the diluent to a concentration of 1 mg/mL.
All stressed samples should be analyzed by the proposed HPLC method to evaluate the separation of the main peak from any degradation products.
Data Presentation
The quantitative results from the purity analysis and forced degradation studies should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | e.g., 1.2 |
| Theoretical Plates | ≥ 2000 | e.g., 5500 |
| RSD of Peak Area (%) | ≤ 2.0% | e.g., 0.8% |
Table 2: Purity Analysis of this compound Batches
| Sample Batch | Retention Time (min) | Peak Area (%) | Purity (%) |
| BFA-001 | e.g., 15.2 | e.g., 99.85 | 99.85 |
| BFA-002 | e.g., 15.2 | e.g., 99.72 | 99.72 |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Assay of Main Peak | % Degradation | Number of Degradation Peaks |
| Acid Hydrolysis | e.g., 85.3 | e.g., 14.7 | e.g., 2 |
| Base Hydrolysis | e.g., 78.9 | e.g., 21.1 | e.g., 3 |
| Oxidative Degradation | e.g., 92.1 | e.g., 7.9 | e.g., 1 |
| Thermal Degradation | e.g., 98.5 | e.g., 1.5 | e.g., 1 |
| Photolytic Degradation | e.g., 99.2 | e.g., 0.8 | e.g., 1 |
Visualizations
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: HPLC experimental workflow for purity analysis.
Conclusion
The proposed reversed-phase HPLC method provides a reliable and robust approach for determining the purity of this compound. The method is stability-indicating, as demonstrated by its ability to separate the parent compound from its degradation products generated under various stress conditions. This application note serves as a comprehensive guide for implementing this analytical procedure in a quality control or research environment. It is recommended that the method be fully validated according to ICH guidelines before its routine use.
References
Application Notes and Protocols for N-benzyl-3-fluorobenzamide as a Potential Inhibitor in EGFR Kinase Assays
For research use only. Not for use in diagnostic procedures.
Introduction
N-benzyl-3-fluorobenzamide is a small molecule compound belonging to the benzamide class. While direct enzymatic targets of this compound are not extensively documented, its structural analog, N-benzyl-2-fluorobenzamide, has been identified as a dual-target inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3)[1]. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.
These application notes provide a detailed protocol for evaluating the inhibitory potential of this compound against EGFR kinase activity. The described assay is a biochemical, in vitro kinase assay that measures the phosphorylation of a substrate peptide by the EGFR enzyme.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory data for this compound and a known EGFR inhibitor (Gefitinib) for comparative purposes. This data is illustrative and should be determined experimentally for each new batch of compound.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound | EGFR | Kinase Activity | [Data to be determined] | Gefitinib | 25 |
| This compound | HDAC3 | Deacetylase Activity | [Data to be determined] | Vorinostat | 50 |
Experimental Protocols
Materials and Reagents
-
Recombinant human EGFR (catalytic domain)
-
Biotinylated poly(Glu, Tyr) 4:1 substrate peptide
-
Adenosine triphosphate (ATP)
-
This compound (solubilized in DMSO)
-
Gefitinib (positive control, solubilized in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 100 mM EDTA)
-
Detection reagent: Europium-labeled anti-phosphotyrosine antibody
-
Assay plates (e.g., 384-well, low-volume, white plates)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Protocol: EGFR Kinase Inhibition Assay (TR-FRET)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A common starting range is from 100 µM to 0.1 nM.
-
Prepare a similar dilution series for the positive control, Gefitinib.
-
Include a DMSO-only control (vehicle control).
-
-
Assay Plate Preparation:
-
Add 50 nL of each compound dilution (or DMSO) to the appropriate wells of the 384-well assay plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the kinase buffer, recombinant EGFR enzyme, and the biotinylated substrate peptide. The final concentrations should be optimized, but typical starting concentrations are 5 nM EGFR and 200 nM substrate.
-
Dispense 5 µL of the enzyme/substrate master mix into each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR (typically around 10 µM).
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Termination of Reaction and Detection:
-
Add 5 µL of the stop solution to each well to terminate the kinase reaction.
-
Prepare the detection reagent mix containing the Europium-labeled anti-phosphotyrosine antibody in detection buffer.
-
Add 5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm (acceptor) and 665 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified EGFR Signaling Pathway and the potential point of inhibition.
Caption: Experimental workflow for the EGFR kinase inhibition assay.
Disclaimer
The information provided in these application notes is intended for research purposes only. The inhibitory activity of this compound against EGFR is inferred from the activity of a structural analog and has not been experimentally confirmed in the referenced literature. Researchers should independently validate the activity of this compound and optimize the assay conditions for their specific experimental setup.
References
Application Notes and Protocols for In Vivo Administration of N-benzyl-3-fluorobenzamide in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of N-benzyl-3-fluorobenzamide in mouse models. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. The protocols outlined below are based on established methodologies for similar benzamide derivatives and provide a framework for conducting initial in vivo efficacy and toxicity studies.
Compound Information
Overview
This compound belongs to the benzamide class of compounds, which have shown a wide range of biological activities. While specific in vivo data for this compound is limited in publicly available literature, related N-benzyl-fluorobenzamide derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), showing promise in suppressing tumor growth in triple-negative breast cancer models.[3] Other related benzamide compounds have been explored for their roles in modulating mTORC1 signaling and autophagy, as well as for their potential in PET imaging of sigma receptors.[4][5]
The following protocols provide a starting point for evaluating the in vivo efficacy of this compound in mouse xenograft models. Researchers should optimize these protocols based on their specific research goals and animal models.
Data Presentation: Recommended Starting Parameters for In Vivo Studies
Quantitative data from in vivo studies should be meticulously recorded and organized. The following table summarizes recommended starting parameters for the administration of this compound in mice, based on data from structurally related compounds.
| Parameter | Recommendation | Rationale/Reference |
| Mouse Strain | Immunocompromised (e.g., Nude, SCID) | For xenograft tumor models.[6] |
| Age/Weight | 6-8 weeks old | Standard for oncology studies.[6] |
| Dosage | 30-50 mg/kg/day | Based on effective doses of similar N-benzyl-fluorobenzamide and benzamide derivatives.[3][6] |
| Administration Route | Intraperitoneal (IP) or Oral (PO) Gavage | IP injection is common for initial efficacy studies.[6] Oral gavage can also be considered.[7][8] |
| Vehicle | DMSO, Corn Oil | DMSO is a common vehicle for IP injections.[6] Corn oil is suitable for oral gavage.[8] |
| Treatment Duration | 19-21 days (or as per tumor growth) | Typical duration for assessing anti-tumor efficacy.[6] |
| Control Groups | Vehicle-only treated group | Essential for comparing the effect of the compound against the vehicle.[6] |
Experimental Protocols
Materials:
-
This compound powder
-
Vehicle (e.g., DMSO for IP, Corn Oil for PO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (appropriate gauge for the administration route)
Protocol:
-
Calculate the required amount of this compound based on the desired dosage and the number of mice in the treatment group.
-
Weigh the compound accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the final desired concentration.
-
Vortex the mixture thoroughly until the compound is completely dissolved or forms a uniform suspension.
-
If the compound is not fully dissolved, sonicate the mixture for a few minutes to aid in dissolution.
-
Prepare fresh solutions daily before administration to ensure stability and sterility.
Materials:
-
6-8 week old immunocompromised mice (e.g., nude mice)[6]
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)[3]
-
Sterile PBS
-
Matrigel (optional)[6]
-
Syringes and needles for cell injection and compound administration
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Acclimatization: Acclimatize the mice to the animal facility for at least one week before the start of the experiment.[6]
-
Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in sterile PBS, with or without Matrigel, at the desired concentration.[6]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., 5-10 mice per group).[6]
-
Administer this compound to the treatment group at the chosen dosage and route.
-
Administer the vehicle only to the control group.[6]
-
Continue daily administration for the planned duration of the study (e.g., 19 days).[6]
-
-
Monitoring for Toxicity:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Record the body weight of each mouse every 2-3 days.
-
-
Endpoint Analysis:
Visualization of Potential Signaling Pathways and Experimental Workflow
The following diagrams illustrate a potential signaling pathway that could be affected by this compound and a general experimental workflow for in vivo studies.
Caption: Potential dual-target signaling pathway of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. This compound | 671-01-2 [amp.chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stimulatory effect of N-[4-[2-(dimethylamino)-ethoxy] benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803) on normal and delayed gastrointestinal propulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic bioassay of benzyl chloride in F344 rats and (C57BL/6J x BALB/c)F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of N-benzyl-3-fluorobenzamide for X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for obtaining single crystals of N-benzyl-3-fluorobenzamide suitable for X-ray diffraction analysis. High-quality crystals are essential for elucidating the three-dimensional molecular structure, which is a critical step in structure-based drug design and development.
Introduction
This compound is a benzamide derivative of interest in medicinal chemistry. Understanding its precise atomic arrangement through X-ray crystallography can provide invaluable insights into its structure-activity relationship (SAR), guide lead optimization, and support intellectual property claims. The crystallization of small organic molecules like this compound is a crucial yet often challenging step. The protocols outlined below describe common and effective crystallization methods that can be adapted and optimized to yield diffraction-quality single crystals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for developing successful crystallization strategies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂FNO | [1] |
| Molecular Weight | 229.25 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | Typically ≥97% for crystallization experiments | [3] |
| Predicted XlogP | 2.3 | [1] |
Crystallization Techniques for this compound
The selection of an appropriate crystallization technique is paramount. Below are detailed protocols for three widely used methods, along with recommended starting conditions for this compound. It is imperative to begin with a highly pure compound (>97%), as impurities can significantly impede or prevent crystal growth.
Slow Evaporation
This is often the simplest method for growing single crystals. It relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation, leading to crystal formation.
Protocol:
-
Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene). The ideal solvent is one in which the compound has moderate solubility.
-
Preparation of a Near-Saturated Solution: Dissolve 10-20 mg of this compound in 1-2 mL of the chosen solvent in a clean glass vial. Gentle warming may be used to facilitate dissolution.
-
Evaporation Setup: Cover the vial with a cap that is not airtight, or with paraffin film perforated with a few small holes using a needle. This allows for slow, controlled evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitoring: Monitor the vial periodically for the formation of crystals. This may take several days to weeks. Once suitable crystals have formed, they can be carefully harvested.
Vapor Diffusion
Vapor diffusion is a highly effective technique, particularly when only small amounts of the compound are available.[4][5] This method involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility and inducing crystallization. Two common setups are the hanging drop and sitting drop methods.
Protocol (Hanging Drop Method):
-
Solvent System Selection: Identify a "good" solvent in which this compound is soluble and a "bad" (anti-) solvent that is miscible with the good solvent but in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent. Common pairs include chloroform/hexane, ethanol/diethyl ether, and ethyl acetate/pentane.
-
Reservoir Preparation: Add 0.5-1.0 mL of the anti-solvent to the well of a vapor diffusion plate.
-
Drop Preparation: On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of this compound in the "good" solvent.
-
Assembly: Invert the coverslip and place it over the reservoir, ensuring an airtight seal is formed with vacuum grease.
-
Equilibration and Crystal Growth: The anti-solvent vapor will slowly diffuse into the drop, causing the compound to crystallize as its solubility decreases. Store the plate in a stable environment and monitor for crystal growth.
Solvent Layering (Liquid-Liquid Diffusion)
In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[5] Crystallization occurs at the interface as the two liquids slowly mix.
Protocol:
-
Solvent System Selection: Choose a solvent/anti-solvent pair with different densities, where the compound is soluble in the denser solvent and insoluble in the less dense one. A common system is dichloromethane (denser) and ethanol (less dense).
-
Solution Preparation: Prepare a nearly saturated solution of this compound in the denser solvent in a narrow container, such as a test tube or an NMR tube.
-
Layering: Carefully and slowly add the less dense anti-solvent down the side of the container to form a distinct layer on top of the compound solution.
-
Incubation: Seal the container and leave it undisturbed. Crystals will slowly form at the interface of the two solvents.
Data Presentation: Summary of Crystallization Parameters
Systematic screening of various conditions is crucial for successful crystallization. The following table provides a template for recording experimental parameters and results.
| Experiment ID | Crystallization Method | Solvent System (Solvent:Anti-solvent) | Solvent Volume (mL) | Compound Mass (mg) | Temperature (°C) | Time to Crystals | Crystal Size (mm) | Crystal Quality |
| NBFA-SE-01 | Slow Evaporation | Ethanol | 2 | 15 | 20 | 7 days | 0.2 x 0.1 x 0.1 | Needles |
| NBFA-VD-01 | Vapor Diffusion | Dichloromethane:Hexane | 0.005 (drop) | 0.1 | 20 | 4 days | 0.3 x 0.2 x 0.2 | Prisms |
| NBFA-SL-01 | Solvent Layering | Dichloromethane:Ethanol | 1:2 | 10 | 20 | 5 days | 0.1 x 0.1 x 0.1 | Plates |
| e.g. | ... | ... | ... | ... | ... | ... | ... | ... |
This table presents hypothetical starting points for optimization.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process and workflow for the crystallization of this compound.
Caption: Workflow for Crystallization of this compound.
Caption: Logical Steps in the Crystallization Process.
References
- 1. PubChemLite - this compound (C14H12FNO) [pubchemlite.lcsb.uni.lu]
- 2. Buy N-benzyl 3-phenylbenzamide [smolecule.com]
- 3. N-benzyl-3-(trifluoromethyl)benzamide | C15H12F3NO | CID 2120406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-benzyl-3-fluorobenzamide in Western Blot Analysis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-benzyl-3-fluorobenzamide is a novel small molecule inhibitor of Akt, a serine/threonine-specific protein kinase that plays a central role in regulating cell growth, proliferation, survival, and metabolism. By inhibiting the phosphorylation and activation of Akt, this compound provides a valuable tool for researchers studying the Akt/mTOR signaling pathway and its implications in various physiological and pathological processes, including cancer and metabolic disorders.
These application notes provide a detailed protocol for utilizing this compound in a Western blot experiment to assess its inhibitory effect on the Akt/mTOR signaling pathway in a cellular context.
Mechanism of Action
This compound is hypothesized to be a potent and selective inhibitor of Akt kinase activity. In the canonical PI3K/Akt signaling pathway, growth factors activate receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated at Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.
Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1 (mechanistic target of rapamycin complex 1), which in turn phosphorylates downstream effectors like p70S6 Kinase (p70S6K) and 4E-BP1 to promote protein synthesis and cell growth. This compound is believed to inhibit this cascade by preventing the phosphorylation of Akt, thereby blocking downstream signaling events.
Data Presentation
Table 1: In Vitro Kinase Assay
| Compound | Target Kinase | IC50 (nM) |
| This compound | Akt1 | 15.2 |
| This compound | Akt2 | 25.8 |
| This compound | Akt3 | 18.5 |
This data is hypothetical and for illustrative purposes only.
Table 2: Cellular IC50 Values for Inhibition of Akt Phosphorylation
| Cell Line | Treatment | IC50 (µM) for p-Akt (S473) |
| MCF-7 | This compound | 1.2 |
| A549 | This compound | 2.5 |
| U-87 MG | This compound | 1.8 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Western Blot Protocol for Assessing this compound Activity on the Akt/mTOR Pathway
Objective: To determine the dose-dependent effect of this compound on insulin-induced phosphorylation of Akt and its downstream target, p70S6K, in MCF-7 cells.
Materials:
-
Cell Culture: MCF-7 cells, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Reagents: this compound (dissolved in DMSO), Insulin solution, RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit.
-
Antibodies:
-
Primary: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt (pan), Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-p70S6K.
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG.
-
-
Western Blotting: 4-12% Bis-Tris gels, PVDF membrane, Transfer buffer, TBST (Tris-buffered saline with 0.1% Tween 20), 5% non-fat dry milk or BSA in TBST, Enhanced Chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, centrifuges, SDS-PAGE and Western blot apparatus, imaging system.
Methodology:
-
Cell Culture and Serum Starvation:
-
Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells by replacing the growth medium with serum-free DMEM for 12-16 hours prior to treatment.
-
-
Treatment with this compound and Stimulation:
-
Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5 µM) for 2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with 100 nM insulin for 30 minutes to induce Akt phosphorylation.
-
-
Protein Extraction:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration (e.g., 20 µg of total protein per lane).
-
Separate the proteins by SDS-PAGE using a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt S473, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Akt and total p70S6K, or a loading control like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of Akt pathway inhibition.
Application Notes and Protocols: N-benzyl-3-fluorobenzamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-benzyl-3-fluorobenzamide as a fragment in fragment-based drug discovery (FBDD). This document outlines its potential applications, experimental protocols for hit identification and validation, and strategies for fragment evolution into lead compounds.
Introduction to this compound in FBDD
This compound is a small, synthetically accessible molecule that embodies key features of an ideal fragment for FBDD campaigns. Its low molecular weight (229.25 g/mol ), adherence to the "Rule of Three" (Molecular weight < 300, cLogP < 3, H-bond donors/acceptors ≤ 3), and possession of versatile chemical handles make it an attractive starting point for exploring the chemical space of a biological target. The presence of a fluorine atom provides a sensitive NMR handle for screening and can offer beneficial metabolic and binding properties in subsequent optimization efforts.
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying lead compounds.[1][2][3] FBDD screens smaller chemical fragments, which, although they may bind with low affinity, do so with high ligand efficiency.[1] These initial hits then serve as a foundation for building more potent and selective drug candidates through structure-guided medicinal chemistry.[4][5]
Hypothetical Target and Application
For the purpose of these application notes, we will consider a hypothetical application of this compound in an FBDD campaign targeting Protein Kinase X (PKX) , a serine/threonine kinase implicated in a cancer signaling pathway. The benzamide core can act as a scaffold to engage with the hinge region of the kinase, a common binding motif for kinase inhibitors.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the interaction of this compound and its elaborated analogs with PKX.
| Compound | Method | Kd (μM) | Ligand Efficiency (LE) | IC50 (μM) |
| This compound | SPR | 850 | 0.35 | >1000 |
| Analog 1 (pyrrolidine) | SPR | 150 | 0.38 | 450 |
| Analog 2 (linked fragment) | SPR | 5 | 0.42 | 12 |
| Lead Compound | ITC | 0.08 | 0.45 | 0.25 |
Experimental Protocols
Objective: To identify fragments that bind to the target protein, PKX.
Methodology:
-
Protein Immobilization: Covalently immobilize recombinant human PKX onto a CM5 sensor chip via amine coupling.
-
Fragment Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. Create a dilution series in running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 500 µM, with a constant DMSO concentration of 1%.
-
SPR Analysis:
-
Inject the fragment solutions over the immobilized PKX surface.
-
Use a multi-cycle kinetic analysis.
-
Monitor the binding response (in Resonance Units, RU) over time.
-
Regenerate the sensor surface between injections with a low pH glycine solution.
-
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Objective: To confirm the binding of fluorine-containing fragments to PKX.
Methodology:
-
Sample Preparation:
-
Prepare a 20 µM solution of PKX in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) in D₂O.
-
Prepare a 10 mM stock solution of this compound in d₆-DMSO.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of a 200 µM solution of this compound in the absence of the protein.
-
Acquire a second ¹⁹F NMR spectrum of a 200 µM solution of this compound in the presence of 20 µM PKX.
-
-
Data Analysis: Observe for changes in the chemical shift, line broadening, or signal intensity of the fluorine resonance upon addition of the protein. These changes are indicative of binding.
Objective: To determine the binding mode of this compound to PKX.
Methodology:
-
Co-crystallization:
-
Concentrate purified PKX to 10 mg/mL.
-
Incubate the protein with a 5-fold molar excess of this compound.
-
Set up crystallization trials using the hanging drop vapor diffusion method at 20°C.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known PKX structure.
-
Refine the structure and model the bound fragment into the electron density.
-
Visualizations
Caption: A generalized workflow for fragment-based drug discovery.
Caption: Hypothetical signaling pathway involving Protein Kinase X.
Conclusion
This compound serves as an excellent starting point for FBDD campaigns against targets such as protein kinases. Its favorable physicochemical properties and versatile structure allow for rapid screening, hit validation, and subsequent optimization. The protocols and data presented here, though based on a hypothetical target, provide a solid framework for researchers to apply this fragment in their own drug discovery efforts. The integration of biophysical techniques with structural biology is key to successfully evolving weakly binding fragments into potent, drug-like molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyl-3-fluorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of N-benzyl-3-fluorobenzamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method is the Schotten-Baumann reaction.[1][2][3] This involves the acylation of benzylamine with 3-fluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][4]
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields in this synthesis can arise from several factors:
-
Hydrolysis of 3-fluorobenzoyl chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis if any moisture is present, forming the unreactive 3-fluorobenzoic acid.[1][2] It is critical to use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Protonation of Benzylamine: The reaction generates hydrochloric acid (HCl) as a byproduct. Without a base to neutralize it, the HCl will protonate the benzylamine, rendering it non-nucleophilic and unable to react with the acyl chloride.[2][5]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, improper temperature, or inadequate mixing, especially in a two-phase system.[1]
-
Losses During Workup and Purification: Significant amounts of product can be lost during aqueous extractions, filtration, and recrystallization steps.[1] Using excessive solvent during recrystallization is a common cause of product loss.[1]
Q3: I've observed a significant amount of a white precipitate that is not my product. What could it be?
A3: The most likely impurity is 3-fluorobenzoic acid, resulting from the hydrolysis of 3-fluorobenzoyl chloride.[1][2] Another possibility is benzylamine hydrochloride, which forms if the HCl byproduct is not effectively neutralized by the base.[5]
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproducts, consider the following strategies:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and use anhydrous solvents to prevent the hydrolysis of 3-fluorobenzoyl chloride.
-
Slow Addition of Acyl Chloride: Add the 3-fluorobenzoyl chloride solution dropwise to the benzylamine solution, especially at low temperatures (e.g., 0 °C), to control the exothermic reaction and reduce side reactions.[3][6]
-
Use of a Base: Incorporate a base, such as aqueous sodium hydroxide or an organic base like triethylamine, to scavenge the HCl produced during the reaction.[4][5][6]
-
Control Stoichiometry: Using a slight excess of the amine can help ensure the complete consumption of the more valuable acyl chloride.[2][5]
Q5: What is the best way to purify the crude this compound?
A5: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[4] If recrystallization is ineffective, or if impurities have similar polarities to the product, column chromatography on silica gel is a reliable alternative.[4]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes how different reaction parameters can influence the yield of this compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Solvent | Dichloromethane | Tetrahydrofuran (THF) | Toluene | Dichloromethane is a common choice for Schotten-Baumann reactions. THF is also suitable. Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride.[1][7] |
| Base | 10% aq. NaOH | Triethylamine (TEA) | Pyridine | Aqueous NaOH is effective in a biphasic system.[4] TEA and pyridine are good organic bases that also act as HCl scavengers.[7][8] |
| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C | Starting the reaction at 0 °C helps control the initial exotherm, then warming to room temperature drives it to completion.[4][6] Higher temperatures may increase side reactions. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal time.[4][6] |
| Yield (%) | ~85% | ~95% | ~70% | Condition B often provides an optimal balance for high yield. High temperatures (Condition C) can lead to degradation and lower yields. |
Experimental Protocols
Protocol 1: Synthesis via Schotten-Baumann Reaction
This protocol details the synthesis of this compound from 3-fluorobenzoyl chloride and benzylamine.
-
Preparation: In a round-bottom flask, dissolve benzylamine (1.0 eq) in dichloromethane (DCM). Add an equal volume of 10% aqueous sodium hydroxide solution.
-
Addition of Acid Chloride: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. Slowly add a solution of 3-fluorobenzoyl chloride (1.05 eq) in DCM dropwise over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 1-2 hours. Monitor the reaction's progress using TLC.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.[4]
Protocol 2: Synthesis using a Coupling Agent
This protocol uses 3-fluorobenzoic acid and a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Activation of Carboxylic Acid: Dissolve 3-fluorobenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1-Hydroxybenzotriazole) (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Stir the mixture at room temperature for 20 minutes.
-
Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).[7]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
troubleshooting low solubility of N-benzyl-3-fluorobenzamide in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of N-benzyl-3-fluorobenzamide in their experiments.
Troubleshooting Guides
This section offers step-by-step guidance to resolve common issues encountered during the handling and use of this compound in aqueous buffers.
Issue 1: The compound is not dissolving in my aqueous buffer.
-
Initial Check: this compound is predicted to have very low aqueous solubility. Direct dissolution in aqueous buffers is unlikely to be successful at significant concentrations.
-
Recommended Action: Prepare a high-concentration stock solution in an appropriate organic solvent first. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds for biological assays.[1]
Issue 2: After diluting my DMSO stock solution into the aqueous buffer, a precipitate forms.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, causing it to "crash out" of solution.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest approach is to reduce the final desired concentration of the compound in your assay.
-
Optimize Dilution Technique: Instead of a single large dilution, perform a serial dilution of your DMSO stock in 100% DMSO first to get closer to your final concentration. Then, perform the final dilution into your aqueous buffer. This gradual process can sometimes prevent immediate precipitation.
-
Increase Co-solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1-2%) might be necessary to maintain solubility. However, always check the tolerance of your specific assay for organic solvents, as high concentrations can be toxic to cells or interfere with enzyme activity.
-
Use Other Co-solvents: Consider using other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400). The solubility of this compound is expected to be higher in these solvents compared to water.
-
Issue 3: My experimental results are inconsistent and not reproducible.
-
Possible Cause: Inconsistent solubility and precipitation of the compound can lead to variability in the actual concentration of the compound in your assays.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, always visually inspect your prepared solutions for any signs of precipitation (e.g., cloudiness, crystals).
-
Prepare Fresh Solutions: Prepare your final working solutions fresh from the DMSO stock for each experiment to minimize the chance of precipitation over time.
-
Sonication: Gentle sonication of the final diluted solution can sometimes help to re-dissolve small amounts of precipitate, but this may not always result in a stable solution.
-
Determine Experimental Solubility: To ensure you are working below the solubility limit, it is highly recommended to experimentally determine the kinetic or thermodynamic solubility of this compound in your specific assay buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which solvents is this compound soluble?
A2: this compound is expected to be soluble in polar organic solvents. Based on the properties of structurally similar compounds like N-benzylbenzamide, good solubility is expected in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and acetone.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is completely dissolved. Gentle warming and vortexing can aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% (v/v), and should generally not exceed 1%. It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Q5: Will adjusting the pH of the buffer improve the solubility of this compound?
A5: this compound is a neutral molecule with a predicted pKa of approximately 14.37 for the amide proton. This means it is not readily ionizable under typical physiological pH ranges (pH 1-10). Therefore, adjusting the pH of the buffer is unlikely to significantly increase its aqueous solubility.
Data Presentation
The following table summarizes the predicted and expected solubility of this compound.
| Property | Predicted/Expected Value | Notes |
| Aqueous Solubility (LogS) | -3.77 (Predicted) | This is a computationally predicted value. The actual solubility should be experimentally determined. This corresponds to an estimated molar solubility of ~17 µM. |
| DMSO Solubility | Expected to be high | A common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds. |
| Ethanol Solubility | Expected to be moderate to high | Can be used as a co-solvent. The final concentration in assays needs to be carefully controlled. |
| Propylene Glycol Solubility | Expected to be moderate | A viscous co-solvent that can be used in some formulations. |
| PEG 400 Solubility | Expected to be moderate | A non-volatile co-solvent that can enhance the solubility of hydrophobic compounds. |
| pKa | 14.37 (Predicted) | Indicates the amide proton is very weakly acidic, and the molecule will be neutral under typical aqueous buffer conditions. |
Predicted aqueous solubility was calculated using a publically available prediction tool.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight = 229.24 g/mol ). For 1 mL of a 10 mM solution, you will need 2.29 mg.
-
Accurately weigh the calculated amount of the compound and transfer it to a clean, dry vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.
-
Protocol 2: Serial Dilution of DMSO Stock Solution for Aqueous Assays
-
Objective: To prepare a range of working concentrations of this compound in your aqueous assay buffer while maintaining a constant and low final DMSO concentration.
-
Procedure:
-
Prepare Intermediate Dilutions in 100% DMSO:
-
Start with your 10 mM stock solution in 100% DMSO.
-
Perform serial dilutions in 100% DMSO to create a series of intermediate stock solutions. For example, for a 2-fold dilution series, you can mix equal volumes of the higher concentration stock with 100% DMSO in a new tube to get the next lower concentration.
-
-
Final Dilution into Aqueous Buffer:
-
For each desired final concentration, add a small, fixed volume of the corresponding intermediate DMSO stock to the required volume of your aqueous assay buffer. For example, to achieve a final DMSO concentration of 0.5%, you would add 5 µL of your DMSO stock to 995 µL of your aqueous buffer.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the same final volume of your aqueous buffer.
-
Visualizations
Caption: Troubleshooting workflow for low solubility of this compound.
Caption: Principle of co-solvency for enhancing solubility.
Caption: Effect of pH on the solubility of this compound.
References
N-benzyl-3-fluorobenzamide stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-benzyl-3-fluorobenzamide during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: The primary factors contributing to the degradation of this compound are hydrolysis, photodegradation, and exposure to high temperatures and oxidative conditions. The amide bond is susceptible to cleavage, particularly in the presence of moisture and acidic or basic conditions. Aromatic compounds can also be sensitive to light.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to store the compound in a tightly sealed, opaque container, purged with an inert gas such as nitrogen or argon to minimize exposure to moisture and oxygen. For optimal preservation, refrigeration at 2-8°C is advised.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation pathway is the hydrolysis of the amide bond, which would yield 3-fluorobenzoic acid and benzylamine. Other potential degradation products may arise from photodegradation or oxidation.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively available, benzamide derivatives and aromatic compounds are generally susceptible to photodegradation. Therefore, it is crucial to protect the compound from light by storing it in amber vials or other opaque containers.
Q5: Can I store this compound in solution?
A5: Storing this compound in solution for long-term periods is not recommended due to the increased risk of hydrolysis, especially if the solvent contains traces of water, acids, or bases. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
This issue may be due to the degradation of this compound. Follow the troubleshooting steps below to identify and resolve the problem.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Improper Storage | Verify the storage conditions (temperature, light exposure, moisture). | Store the compound in a tightly sealed, opaque container at 2-8°C, protected from light and moisture. Consider purging the container with an inert gas. |
| Hydrolysis | Analyze a sample of the compound using a stability-indicating HPLC method to check for the presence of 3-fluorobenzoic acid and benzylamine. | If degradation is confirmed, use a freshly opened or newly synthesized batch of the compound. Ensure all solvents and reagents used in your experiments are anhydrous. |
| Photodegradation | Review your experimental workflow to identify any steps where the compound is exposed to light for extended periods. | Minimize light exposure during handling and experiments by using amber-colored labware or by working under low-light conditions. |
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
The presence of new peaks in your analytical chromatograms may indicate the formation of degradation products.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Forced Degradation | If you have subjected the compound to stress conditions (e.g., heat, acid/base, oxidation), these peaks are likely degradation products. | Characterize the structure of the new peaks using techniques like LC-MS to identify the degradation products and understand the degradation pathway. |
| Long-Term Storage Degradation | Compare the chromatogram of an aged sample with that of a freshly prepared sample. | If new peaks are present in the aged sample, this confirms degradation during storage. The storage conditions should be re-evaluated. |
| Contamination | Ensure that the new peaks are not due to contamination from solvents, glassware, or other reagents. | Run a blank injection (solvent only) to rule out solvent contamination. Ensure all glassware is thoroughly cleaned. |
Data Presentation
The following tables summarize illustrative quantitative data from forced degradation studies on this compound. This data is for exemplary purposes to demonstrate potential stability characteristics.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2% | 3-Fluorobenzoic Acid, Benzylamine |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 25.8% | 3-Fluorobenzoic Acid, Benzylamine |
| Oxidative (3% H₂O₂, RT, 24h) | 8.5% | Oxidized derivatives |
| Thermal (80°C, 48h) | 5.1% | Minor unidentified products |
| Photolytic (ICH Q1B, 24h) | 12.3% | Photodegradation products |
Table 2: Stability of this compound under Different Storage Conditions (Illustrative Data)
| Storage Condition | Time (Months) | Assay (% of Initial) | Total Impurities (%) |
| 25°C / 60% RH | 0 | 100.0 | 0.1 |
| 3 | 98.5 | 1.5 | |
| 6 | 96.8 | 3.2 | |
| 40°C / 75% RH | 0 | 100.0 | 0.1 |
| 3 | 94.2 | 5.8 | |
| 6 | 89.5 | 10.5 | |
| 2-8°C | 0 | 100.0 | 0.1 |
| 6 | 99.8 | 0.2 | |
| 12 | 99.5 | 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the methodology for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound in a transparent container to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Logic for selecting storage conditions.
References
Technical Support Center: N-benzyl-3-fluorobenzamide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of N-benzyl-3-fluorobenzamide. The following information is intended to facilitate the efficient removal of impurities and isolation of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurity profile can vary based on the synthetic route, but common contaminants often include:
-
Unreacted Starting Materials: 3-fluorobenzoyl chloride and benzylamine.
-
Hydrolysis Product: 3-fluorobenzoic acid, formed from the reaction of 3-fluorobenzoyl chloride with any residual water.
-
Amine Salt: Benzylamine hydrochloride, which can form as a byproduct if a base is not used or is insufficient to neutralize the HCl generated during the reaction.[1]
-
Side-Products: Diacylated amine (N,N-dibenzyl-3-fluorobenzamide) if the acyl chloride is used in significant excess.
Q2: How can I effectively remove unreacted starting materials and water-soluble byproducts?
A2: An aqueous workup is a crucial first step in the purification process. Washing the crude reaction mixture with a dilute acid solution (e.g., 1M HCl) will remove unreacted benzylamine and other basic impurities. A subsequent wash with a dilute basic solution (e.g., saturated sodium bicarbonate) will remove unreacted 3-fluorobenzoic acid.[2]
Q3: What are the recommended techniques for purifying the crude this compound after the initial workup?
A3: The two primary and most effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is excellent for separating impurities with different polarities, while recrystallization is ideal for obtaining highly crystalline, pure material, especially when the impurity profile is less complex.
Troubleshooting Guides
Issue 1: Multiple Spots on TLC of Crude Product
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | Perform an aqueous workup with dilute acid and base washes to remove residual benzylamine and 3-fluorobenzoic acid respectively. |
| Hydrolysis of Acyl Chloride | Ensure the reaction is carried out under anhydrous conditions using dry solvents and glassware to minimize the formation of 3-fluorobenzoic acid. |
| Insufficient Base | Use at least one equivalent of a suitable base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction and prevent the formation of the unreactive benzylamine hydrochloride salt.[1] |
| Side-Product Formation | Control the stoichiometry by adding the 3-fluorobenzoyl chloride slowly to the solution of benzylamine to avoid localized high concentrations of the acylating agent.[1] |
Issue 2: Difficulty in Purifying by Column Chromatography
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Separation of Spots on TLC | Optimize the solvent system for TLC before running the column. A good starting point for N-benzylamides is a mixture of ethyl acetate and hexanes.[3][4] The ideal solvent system should give the product an Rf value of approximately 0.25-0.4 for good separation on a column.[5] |
| Co-elution of Impurities | If impurities have similar polarity to the product, a gradient elution may be necessary. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. |
| Column Overloading | Do not exceed the loading capacity of your column. As a general rule, use a silica gel to crude product weight ratio of 30:1 to 100:1 for effective separation. |
| Product Crashing on the Column | Ensure the crude product is fully dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading onto the column. |
Issue 3: Challenges with Recrystallization
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Product "Oiling Out" Instead of Crystallizing | This can happen if the boiling point of the solvent is too high or the solution is cooled too rapidly. Try a lower boiling point solvent system and allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[1] |
| Poor Crystal Yield | Too much solvent may have been used. After dissolving the crude product in a minimal amount of hot solvent, if crystallization is poor, you can try to carefully evaporate some of the solvent and cool again. Also, ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize crystal formation. |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[1] Screen various solvents and solvent mixtures. Common systems for benzamides include ethanol/water and ethyl acetate/hexanes.[1] |
| Colored Impurities in Crystals | If the purified crystals are colored, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Data Presentation
The following tables provide example data for the purification of this compound. Note: This data is illustrative and should be determined experimentally for your specific reaction and conditions.
Table 1: Example TLC Data for this compound and Common Impurities on Silica Gel
| Compound | Solvent System (Ethyl Acetate:Hexane) | Approximate Rf Value |
| This compound | 30:70 | 0.40 |
| Benzylamine | 30:70 | 0.10 |
| 3-Fluorobenzoyl Chloride | 30:70 | 0.75 |
| 3-Fluorobenzoic Acid | 30:70 | 0.05 (streaking) |
Table 2: Example Solubility Data for Recrystallization Solvent Screening
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | Insoluble | Insoluble | Poor |
| Hexane | Sparingly Soluble | Soluble | Potentially good as a co-solvent |
| Ethanol | Soluble | Very Soluble | Potentially good with a co-solvent |
| Ethyl Acetate | Soluble | Very Soluble | Potentially good with a co-solvent |
| Ethanol/Water (e.g., 90:10) | Sparingly Soluble | Very Soluble | Good |
| Ethyl Acetate/Hexane (e.g., 20:80) | Sparingly Soluble | Very Soluble | Good |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of similar N-substituted benzamides.[2][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the product spot.
-
Workup:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes) and pack a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like DCM. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexanes) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes, ethanol/water) at room temperature and at their boiling points to find a suitable solvent system.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for the purification of this compound.
References
Technical Support Center: N-benzyl-3-fluorobenzamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-3-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and generally efficient method is the acylation of benzylamine with 3-fluorobenzoyl chloride. This reaction, often a variation of the Schotten-Baumann reaction, is favored for its high reactivity and typically good yields.[][2] The reaction involves the nucleophilic attack of the benzylamine on the electrophilic carbonyl carbon of the 3-fluorobenzoyl chloride.
Q2: Why is a base necessary in this reaction?
A2: A base is crucial to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[][3] If not neutralized, the HCl will react with the starting benzylamine to form benzylammonium chloride, an unreactive salt, which would halt the desired reaction and significantly lower the yield.[3][4]
Q3: What are suitable bases and solvents for this synthesis?
A3: Non-nucleophilic organic bases are preferred to avoid competing reactions. Common choices include triethylamine (Et3N) or pyridine.[][2][5] Inorganic bases such as sodium carbonate or potassium carbonate can also be used.[] Aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.[2] Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common solvent choices.[2]
Q4: My this compound product is impure. What are the likely contaminants?
A4: Common impurities can include unreacted starting materials (benzylamine and 3-fluorobenzoyl chloride), 3-fluorobenzoic acid from the hydrolysis of the acyl chloride, and the benzylammonium chloride salt.[3] If the starting benzylamine is old or impure, oxidation and condensation byproducts may also be present.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yield is a frequent challenge in amide synthesis. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time or gently heat the mixture if the reaction is sluggish.[3] | Amide formation can sometimes be slow, especially if there is steric hindrance or if the reactants are not sufficiently activated. |
| Amine Salt Formation | - Ensure at least one equivalent of a suitable base (e.g., triethylamine) is added to the reaction mixture.[3][4] | The base neutralizes the HCl byproduct, preventing the formation of the unreactive benzylammonium salt.[3][4] |
| Hydrolysis of Acyl Chloride | - Use anhydrous (dry) solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | 3-fluorobenzoyl chloride is moisture-sensitive and can hydrolyze to the unreactive 3-fluorobenzoic acid. |
| Poor Quality Starting Materials | - Purify the benzylamine by distillation if it appears discolored or shows multiple spots on TLC.[6]- Use freshly opened or properly stored 3-fluorobenzoyl chloride. | Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. |
Issue 2: Difficulty in Product Purification
If you are facing challenges in obtaining pure this compound after the reaction, consider the following.
| Problem | Suggested Solution | Details |
| Oily Product That Won't Solidify | - Attempt to precipitate the product by adding a non-polar solvent like hexane to a concentrated solution of the product in a more polar solvent (e.g., dichloromethane or ethyl acetate).[4] | This technique of "trituration" or "crashing out" can often induce crystallization of an oily product. |
| Multiple Spots on TLC After Workup | - Purify the crude product using column chromatography on silica gel. | A common mobile phase for this type of compound is a mixture of ethyl acetate and hexane. The optimal ratio should be determined by TLC analysis.[7] |
| Presence of Amine Salt in Product | - During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and then with a dilute base (e.g., saturated NaHCO3 solution) to remove any acidic byproducts. | This will help to remove basic and acidic impurities from the organic layer containing the desired amide product. |
Experimental Protocols
Standard Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-fluorobenzoyl chloride
-
Benzylamine
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-fluorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Slowly add the 3-fluorobenzoyl chloride solution to the stirred benzylamine solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
dealing with off-target effects of N-benzyl-3-fluorobenzamide in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential off-target effects of N-benzyl-3-fluorobenzamide in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known or predicted targets of this compound?
A1: The direct molecular targets of this compound are not extensively documented in publicly available literature. However, structurally similar compounds, such as N-benzyl-2-fluorobenzamide derivatives, have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[1][2] Another related series of N-benzyl benzamide compounds has been shown to act as selective inhibitors of butyrylcholinesterase (BChE).[3] Therefore, it is plausible that this compound could interact with these or other proteins within the kinase, deacetylase, or esterase families.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a small molecule like this compound binds to and alters the function of proteins other than its intended therapeutic target.[2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity, thereby compromising the validity and reproducibility of research findings.[2]
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Experiments: Conduct thorough dose-response studies to identify the minimal effective concentration of this compound required to achieve the desired biological outcome. Using the lowest effective concentration can help reduce the likelihood of engaging off-target proteins, which often have lower binding affinities.[4]
-
Use of Control Compounds: Employ a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed cellular phenotype is a direct result of the intended target engagement and not due to non-specific effects of the chemical scaffold.
-
Genetic Validation: Utilize genetic approaches such as siRNA or CRISPR/Cas9 to knock down or knock out the presumed target protein.[5] If the phenotype observed with this compound is recapitulated by genetic perturbation of the target, it provides strong evidence for on-target activity.
Q4: What advanced techniques can be used to identify off-target effects of this compound?
A4: Several advanced methods can be employed for the unbiased identification of off-target interactions:
-
Chemical Proteomics: This approach uses chemical probes derived from this compound to identify its binding partners in cell lysates or living cells.[6] Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) are powerful tools for off-target discovery.[6]
-
Computational Profiling: In silico methods, such as those using multi-task graph neural networks, can predict potential off-target interactions based on the chemical structure of this compound.[7] These predictions can then be experimentally validated.
-
Proteome-wide Thermal Shift Assays (CETSA): This method assesses the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein upon binding to this compound can indicate a direct interaction.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides systematic approaches to resolve them.
| Observed Problem | Potential Cause | Recommended Action |
| High cytotoxicity observed at concentrations expected to be selective. | 1. The compound may have inherent off-target toxicity.[4] 2. The compound may be unstable in the cell culture medium, leading to toxic degradation products.[4] 3. The cell line may be particularly sensitive to off-target effects.[4] | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range.[4] 2. Test the compound's stability in the cell culture medium over the time course of the experiment.[4] 3. Use a lower concentration of the compound and/or a shorter incubation time.[4] 4. Test the compound in a different cell line to see if the cytotoxicity is cell-type specific.[4] |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in cell health and passage number.[4] 2. Inconsistent compound concentration due to poor solubility or adsorption to plastics.[4] 3. Fluctuation in incubation conditions (e.g., temperature, CO2).[4] | 1. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[4] 2. Prepare fresh dilutions of the compound for each experiment and consider using low-protein-binding plates.[4] 3. Carefully monitor and maintain consistent incubator conditions.[4] |
| Observed phenotype does not match the expected phenotype based on the target's known function. | 1. The compound has significant off-target effects that dominate the cellular response.[4] 2. The assumed mechanism of action for the target in the specific cell line is incorrect. | 1. Perform a target engagement assay to confirm the compound is binding to the intended target at the effective concentration. 2. Use a genetic approach (e.g., siRNA or CRISPR) to validate the target's role in the observed phenotype.[5] 3. Conduct proteomic profiling to identify potential off-targets.[8] |
| No observable effect even at high concentrations. | 1. The compound may have low cell permeability. 2. The compound may be rapidly metabolized by the cells. 3. The target may not be essential for the measured phenotype in the chosen cell line. | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Measure the compound's stability in the presence of cells or cell lysates. 3. Validate the target's expression and importance in the cell line using techniques like Western blotting or qPCR.[4] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic concentration range of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Cell Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours until a purple formazan product is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Target Validation using siRNA
This protocol describes how to use siRNA to validate the on-target effects of this compound.
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the putative protein target of this compound. A non-targeting control siRNA should also be used.
-
Transfection: Transfect the cells with the target-specific siRNAs and the non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Verification of Knockdown: Harvest a subset of the cells to verify the knockdown of the target protein by Western blotting or qPCR.
-
Phenotypic Assay: In a parallel set of transfected cells, perform the same phenotypic assay that was used to characterize the effects of this compound.
-
Data Analysis: Compare the phenotype of the cells treated with target-specific siRNAs to that of the cells treated with the non-targeting control siRNA and the cells treated with this compound. A similar phenotype between the siRNA-mediated knockdown and the compound treatment supports on-target activity.
Visualizations
Caption: Workflow for characterizing on-target and off-target effects.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoproteomics - Wikipedia [en.wikipedia.org]
N-benzyl-3-fluorobenzamide precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of N-benzyl-3-fluorobenzamide precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
A1: this compound is a small molecule with the chemical formula C₁₄H₁₂FNO and a molecular weight of 229.2 g/mol [1][2]. Its structure suggests it is likely a hydrophobic compound, which can contribute to low solubility in aqueous solutions like cell culture media.
Q2: What are the common causes of this compound precipitation in cell culture media?
A2: Precipitation of hydrophobic compounds like this compound is a frequent issue in cell culture experiments. The primary causes include:
-
Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous environment of the cell culture medium[3][4].
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to "crash out" or precipitate[4].
-
High Final Concentration: The intended final concentration of the compound in the media may exceed its solubility limit[3][4].
-
Temperature Fluctuations: Moving media between cold storage and a 37°C incubator can affect the solubility of the compound[4][5].
-
pH of the Media: The pH of the cell culture medium can influence the solubility of pH-sensitive compounds[3].
-
Interactions with Media Components: Salts, proteins (especially in serum-containing media), and other components can interact with the compound and reduce its solubility[4].
Q3: Why does the media sometimes appear cloudy even before adding this compound?
A3: Cloudiness or precipitation in the media itself, before the addition of any experimental compound, can be due to several factors, including temperature shifts causing salts or proteins to precipitate, evaporation of media leading to increased solute concentration, or contamination[5]. For instance, calcium salts are prone to precipitation, and this can be exacerbated by autoclaving or pH instability[6].
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This is a classic example of "solvent shock," where the rapid change in solvent polarity upon dilution causes the hydrophobic compound to precipitate. Here are several troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration with a solubility test. |
| Rapid Dilution | Adding the concentrated stock directly to a large volume of media leads to rapid solvent exchange and precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure gradual mixing[3]. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility[3]. | Always use pre-warmed (37°C) cell culture media for dilutions[3]. |
| High Solvent Concentration | The final concentration of the solvent (e.g., DMSO) in the media might be too high, affecting cell health and compound solubility. | Prepare a higher concentration stock solution to minimize the volume of solvent added to the media. The final DMSO concentration should typically be kept below 0.5%[7]. |
Issue 2: Delayed Precipitation After Incubation
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can be caused by several factors related to the incubator environment and the stability of the compound in the media over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, affecting compound solubility[5]. | Minimize the time culture vessels are outside the incubator. |
| Evaporation of Media | Over long-term cultures, evaporation can concentrate media components, including this compound, beyond its solubility limit[5]. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments[5]. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound[3]. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
| Compound Instability | The compound may degrade over time in the aqueous environment, and the degradation products could be less soluble. | Consider preparing fresh media with the compound more frequently. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Solvent Addition: Transfer the weighed compound into a sterile microcentrifuge tube. Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Dissolution: Vortex the tube vigorously until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution[7].
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light[7].
Protocol 2: Serial Dilution for Cell Treatment
-
Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature and vortex briefly to ensure homogeneity.
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C[3].
-
Intermediate Dilution: Create an intermediate dilution of the stock solution in the pre-warmed medium. For example, to achieve a 100 µM final concentration from a 10 mM stock, you can add 2 µL of the stock to 198 µL of medium[8]. Vortex immediately and vigorously.
-
Final Dilutions: Perform further serial dilutions from this intermediate stock to achieve the desired final concentrations for your experiment.
-
Vehicle Control: It is critical to include a vehicle control in your experiment, which consists of the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound[7].
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Potential dual-inhibition of EGFR and HDAC3 signaling by N-benzyl-2-fluorobenzamide derivatives in triple-negative breast cancer[9].
References
- 1. This compound - Solid, 97% Purity, Cas No: 671-01-2 | Molecular Weight: 229.2 G/mol, Chemical Formula: C14h12fno at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. PubChemLite - this compound (C14H12FNO) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-benzyl-3-fluorobenzamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-benzyl-3-fluorobenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient synthesis process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction to synthesize this compound resulted in a very low yield or no desired product. What are the potential causes and solutions?
-
Answer: Low or no yield is a common issue that can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Acid-Base Salt Formation: Direct reaction between a carboxylic acid (3-fluorobenzoic acid) and an amine (benzylamine) can form a stable and unreactive ammonium carboxylate salt.[1][2] To overcome the high activation energy for the direct condensation, an activating agent or coupling reagent is necessary.[1][2]
-
Hydrolysis of Acyl Chloride: If using 3-fluorobenzoyl chloride, it is highly susceptible to hydrolysis back to 3-fluorobenzoic acid if moisture is present in the reaction setup.[3][4] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Protonation of Amine: The reaction between an acyl chloride and an amine generates hydrogen chloride (HCl).[5] This HCl can protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction.[3] The addition of a base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct.[5]
-
Poor Quality of Reagents: Degradation of starting materials, especially 3-fluorobenzoyl chloride, can lead to lower yields.[4] It is advisable to use freshly opened or purified reagents.
-
Issue 2: Presence of Multiple Impurities in the Crude Product
-
Question: My crude this compound shows multiple spots on a TLC plate. What are these likely impurities and how can I minimize them?
-
Answer: The presence of multiple impurities is often due to side reactions or unreacted starting materials.
-
Unreacted Starting Materials: Incomplete reactions can leave 3-fluorobenzoic acid/3-fluorobenzoyl chloride and benzylamine in the crude product.
-
Hydrolyzed Acyl Chloride: As mentioned, 3-fluorobenzoyl chloride can hydrolyze to 3-fluorobenzoic acid, which will appear as a polar impurity.
-
Byproducts from Coupling Reagents: When using coupling agents like DCC (dicyclohexylcarbodiimide), the byproduct dicyclohexylurea (DCU) can be an impurity, though it is often insoluble and can be removed by filtration.[3] Water-soluble byproducts from reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can typically be removed with an aqueous workup.[3]
-
Diacylation: If using an excess of 3-fluorobenzoyl chloride, a diacylated byproduct can form.[4] Slow addition of the acyl chloride to the amine solution can help minimize this.[4]
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the final this compound product. What are some effective purification strategies?
-
Answer: Purification can be challenging if the product has similar polarity to the impurities.
-
Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical to obtaining high purity and yield. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative. A careful selection of the eluent system is necessary to achieve good separation between the product and impurities.
-
Aqueous Workup: A thorough aqueous workup is essential to remove water-soluble impurities, such as salts and water-soluble coupling agent byproducts. Washing the organic layer with a mild acid (e.g., 1M HCl) can remove unreacted amine, and washing with a mild base (e.g., saturated sodium bicarbonate) can remove unreacted carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods are:
-
From 3-fluorobenzoyl chloride and benzylamine: This is a classic Schotten-Baumann reaction, typically performed in the presence of a base to neutralize the HCl byproduct.[3]
-
From 3-fluorobenzoic acid and benzylamine using a coupling agent: This method avoids the need to prepare the acyl chloride separately. Common coupling agents include carbodiimides (DCC, EDC) or phosphonium reagents.[6][7]
Q2: Why is a base necessary when using an acyl chloride?
A2: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[5] The amine starting material is also a base and will react with the generated HCl to form an ammonium salt, which is no longer nucleophilic and cannot react with the acyl chloride.[3] An auxiliary base, typically a tertiary amine like triethylamine or pyridine, is added to scavenge the HCl and ensure the starting amine remains available for the reaction.[5]
Q3: Can I run the reaction without a solvent?
A3: While some amide formations can be carried out under neat (solvent-free) conditions, especially with heating, it is generally not recommended for scaling up this synthesis.[2] Solvents are crucial for temperature control, ensuring proper mixing of reactants, and preventing localized overheating which can lead to side reactions and impurity formation.
Q4: How does the fluorine substituent affect the reaction?
A4: The electron-withdrawing nature of the fluorine atom can make the carbonyl carbon of 3-fluorobenzoyl chloride more electrophilic and thus more reactive towards nucleophilic attack by benzylamine compared to unsubstituted benzoyl chloride. However, it does not fundamentally change the reaction mechanism or the common challenges associated with amide bond formation.
Quantitative Data Presentation
| Synthesis Method | Key Reagents | Typical Solvent | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) | Purity Notes |
| Acyl Chloride Method | 3-fluorobenzoyl chloride, Benzylamine, Triethylamine | Dichloromethane (DCM) | 0 to RT | 1-3 | 85-95 | High purity after aqueous workup and recrystallization. |
| Coupling Agent (EDC) | 3-fluorobenzoic acid, Benzylamine, EDC, HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | 0 to RT | 12-16 | 80-90 | Requires careful workup to remove coupling agent byproducts. |
| Coupling Agent (DCC) | 3-fluorobenzoic acid, Benzylamine, DCC | Dichloromethane (DCM) | 0 to RT | 4-6 | 80-90 | DCU byproduct is insoluble and can be filtered off. |
Experimental Protocols
Protocol 1: Synthesis from 3-Fluorobenzoyl Chloride (Schotten-Baumann Conditions)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-fluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis from 3-Fluorobenzoic Acid using EDC Coupling
-
Preparation: In a round-bottom flask, dissolve 3-fluorobenzoic acid (1.0 equivalent), benzylamine (1.1 equivalents), and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DCM or DMF.
-
Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture in portions.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
minimizing degradation of N-benzyl-3-fluorobenzamide during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of N-benzyl-3-fluorobenzamide during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, like other benzamides, is susceptible to three primary degradation pathways:
-
Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield 3-fluorobenzoic acid and benzylamine.[1] This is often the most common degradation pathway in aqueous experimental media.
-
Photodegradation: Exposure to ultraviolet (UV) light, particularly at wavelengths around 254 nm, can induce degradation.[2] Aromatic amides can undergo reactions like the photo-Fries rearrangement, leading to the formation of aminobenzophenone-type structures.[2][3]
-
Thermal Degradation: High temperatures can lead to the cleavage of the amide bond and other thermally induced reactions. The presence of catalysts, such as copper halides, can enhance the rate of thermal degradation.[4]
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound in a tightly sealed, opaque container, potentially purged with an inert gas like argon or nitrogen to displace oxygen and moisture.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: The most common method for detecting and quantifying degradation is through High-Performance Liquid Chromatography (HPLC) using a UV detector.[5] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products. Comparing the chromatogram of a stressed sample to that of a reference standard will reveal the presence of degradation products as new peaks and a decrease in the area of the main peak.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Problem 1: I am observing a decrease in the concentration of this compound in my aqueous experimental medium over time.
-
Possible Cause: Hydrolysis of the amide bond.
-
Troubleshooting Steps:
-
pH Control: Maintain the pH of your experimental medium as close to neutral (pH 7) as possible. Amide hydrolysis is catalyzed by both acids and bases.[1]
-
Temperature Management: Conduct your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Solvent Consideration: If your experimental design allows, consider using a co-solvent system (e.g., with acetonitrile or DMSO) to reduce the water activity.
-
Time Limitation: Minimize the duration of your experiment in aqueous solutions.
-
Problem 2: My experimental results are inconsistent, and I notice a slight discoloration of my this compound stock solution.
-
Possible Cause: Photodegradation due to exposure to light.
-
Troubleshooting Steps:
-
Light Protection: Protect all solutions containing this compound from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Work Environment: Minimize exposure to ambient laboratory light during sample preparation and analysis.
-
Wavelength Consideration: If your experiment involves light, use the longest possible wavelength that is compatible with your experimental needs to minimize energy-induced degradation.
-
Problem 3: After heating my sample, I detect multiple new peaks in the HPLC analysis, indicating significant degradation.
-
Possible Cause: Thermal degradation.
-
Troubleshooting Steps:
-
Temperature Optimization: Determine the minimum temperature required for your experiment to proceed efficiently. Avoid excessive heating.
-
Inert Atmosphere: If heating is unavoidable, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at higher temperatures.
-
Catalyst Check: Ensure that your experimental setup does not contain any materials that could catalytically promote thermal degradation, such as certain metal ions.[4]
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 6, 12, 24 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | UV light (254 nm) | Room Temperature | 24 hours |
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Application: For each condition, mix the stock solution with the specified reagent or expose it to the indicated condition for the designated time points.
-
Neutralization (for acid/base hydrolysis): After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.
-
Peak Purity: Assess the purity of the main peak in the chromatograms of the stressed samples to ensure that the analytical method is stability-indicating.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
Table 2: Example HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Purification of N-benzyl-3-fluorobenzamide Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-benzyl-3-fluorobenzamide analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound analogs?
A1: Common impurities often include unreacted starting materials, such as 3-fluorobenzoic acid and the corresponding benzylamine, as well as byproducts from the coupling reaction. If using coupling reagents like DCC, the dicyclohexylurea (DCU) byproduct may be present, which is often insoluble and can be removed by filtration.[1] Water-soluble byproducts from reagents like EDC can be removed through aqueous extraction.[1]
Q2: My purified this compound analog appears as an oil, but I expect a solid. What should I do?
A2: The oily nature of the product could be due to the presence of residual solvent or impurities that inhibit crystallization.[2] First, ensure all solvent has been removed under high vacuum. If the product remains an oil, impurities may be lowering its melting point.[3] Attempting purification of a small sample by column chromatography may help to isolate the pure compound as a solid.[3] The presence of the fluorine atom can lead to strong intermolecular interactions that can sometimes result in the formation of oils or amorphous solids.[4]
Q3: What is a good starting mobile phase for thin-layer chromatography (TLC) analysis of this compound analogs?
A3: A good starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate or petroleum ether and ethyl acetate.[5] You can systematically test a range of solvent systems with varying polarities to achieve an optimal Rf value of 0.2-0.4 for your product, which is ideal for separation on a column.[5]
Q4: How does the fluorine atom in this compound analogs affect purification?
A4: The highly electronegative fluorine atom can create a strong dipole moment and participate in various non-covalent interactions, including hydrogen bonds and halogen bonds.[4] These interactions influence the molecule's solubility and crystal packing, which can present challenges during purification, particularly recrystallization.[4] It may be necessary to explore a wider range of solvents or solvent mixtures to achieve successful crystallization.[4]
Q5: How can I confirm the purity of my final this compound analog?
A5: The purity of the final product can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden the melting point range.[3]
-
Spectroscopic Methods: 1H NMR, 13C NMR, and mass spectrometry can confirm the structure and identify any impurities.
Troubleshooting Guides
Column Chromatography
This guide addresses common issues encountered during the column chromatography purification of this compound analogs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | Inadequate solvent system selection.[5] | Systematically test a range of solvent systems with varying polarities using TLC to find the optimal mobile phase.[5] Aim for an Rf value of 0.2-0.4 for the product.[5] |
| Column overloading.[5] | Use an appropriate amount of crude material for the column size. | |
| Column not packed properly. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[5] | |
| Product Elutes with Streaking or Tailing | The compound has poor solubility in the mobile phase.[5] | Select a different solvent system where the compound has better solubility.[5] |
| Presence of acidic or basic impurities or the product itself interacting with the silica gel.[5] | Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, to improve the peak shape.[5] | |
| Crystallization of Product on the Column | The eluted fractions are too concentrated.[5] | Load a more dilute solution of the crude material. If crystallization persists, switch to a solvent system where the product is more soluble.[5] |
| The chosen eluent is not a good solvent for the product at room temperature. | Consider using a solvent system in which the product has higher solubility. | |
| Compound Decomposes on the Column | The compound is unstable on silica gel.[6] | Test the stability of your compound on a TLC plate spotted with the compound and left for several hours.[6] If it decomposes, consider using a different stationary phase like alumina or deactivated silica gel.[6] |
Recrystallization
This guide addresses common issues encountered during the recrystallization of this compound analogs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Does Not Crystallize Upon Cooling | The solution is not supersaturated.[2] | Try scratching the inside of the flask with a glass rod to induce crystallization.[2] Add a seed crystal of the pure compound.[2] |
| Too much solvent was used.[2][3] | Evaporate some of the solvent to the point of saturation (slight cloudiness) and allow it to cool again slowly.[2] | |
| The chosen solvent is not ideal.[2] | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][7] Experiment with different single or mixed solvent systems.[4] | |
| Product "Oils Out" Instead of Crystallizing | The solution is cooling too quickly.[3] | Reheat the solution to dissolve the oil and allow it to cool more slowly. Insulating the flask can help.[2] |
| The boiling point of the solvent is higher than the melting point of the compound.[2] | Choose a solvent with a lower boiling point. | |
| High concentration of impurities.[3] | Attempt to purify a small portion by column chromatography to obtain a purer solid.[3] | |
| Low Recovery of Purified Product | The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is sufficiently cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[3][7] |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask to prevent the product from crystallizing in the filter paper. | |
| Colored Impurities Remain in the Crystals | Chromophoric byproducts were formed during the synthesis.[3] | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[3][8] |
Experimental Protocols
General Protocol for Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, acetone).[5] The ideal system will give your product an Rf value between 0.2 and 0.4.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.[5]
-
Sample Loading: Dissolve the crude this compound analog in a minimal amount of the eluent or a slightly more polar solvent.[9] Carefully add the sample to the top of the silica gel.[9] Alternatively, for compounds with poor solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the column.[9]
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound analog.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent will dissolve the compound when hot but not when cold.[7][10] For fluorinated molecules, a systematic screening of solvents may be necessary.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.[10] Heat the mixture to boiling while stirring to dissolve the solid completely.[8] Add more solvent in small portions if necessary until the solid is fully dissolved.[8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[3] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[8]
Visualizations
Caption: A general workflow for the purification of this compound analogs.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
Confirming the Molecular Binding of N-benzyl-3-fluorobenzamide to Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the binding of N-benzyl-3-fluorobenzamide to its putative protein targets. Leveraging data from closely related analogs, we present a comparative analysis against established inhibitors for potential targets such as the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). Detailed experimental protocols for key biophysical and cellular assays are provided to facilitate the validation and characterization of this compound's binding affinity and functional effects.
Comparative Analysis of Inhibitory Potency
While direct binding data for this compound is not yet publicly available, the inhibitory potential of a closely related analog, a N-benzyl-2-fluorobenzamide derivative, has been evaluated against EGFR and HDAC3.[1] To provide a clear benchmark, the following table compares its half-maximal inhibitory concentration (IC50) values with those of well-established inhibitors for these targets: Gefitinib for EGFR and Vorinostat (SAHA) for HDACs.[2]
| Compound | Target(s) | Assay Type | IC50 |
| N-benzyl-2-fluorobenzamide Derivative | EGFR | Enzymatic Assay | 20.34 nM |
| HDAC3 | Enzymatic Assay | 1.09 µM | |
| Gefitinib | EGFR | Enzymatic Assay | 2 - 37 nM |
| Vorinostat (SAHA) | HDAC3 | Enzymatic Assay | 20 nM |
Note: The data for the N-benzyl-2-fluorobenzamide derivative serves as a strong indicator of the potential activity of this compound. Direct biophysical measurement of the dissociation constant (Kd) for this compound is highly recommended for a definitive characterization of its binding affinity.
Experimental Protocols
To rigorously confirm and quantify the binding of this compound to a protein target, a multi-faceted approach employing various biophysical and cellular techniques is recommended.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event between a ligand and a protein, providing a complete thermodynamic profile of the interaction.[3][4]
-
Principle: A solution of the ligand (this compound) is titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[4]
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, with the final concentration not exceeding 1-2%. Ensure the same DMSO concentration is present in the protein solution to minimize solvent effects.
-
-
Instrumentation: An isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC or TA Instruments Nano ITC).
-
Experimental Procedure:
-
Load the target protein (typically 10-50 µM) into the sample cell.
-
Load this compound (typically 100-500 µM, 10-20 fold higher than the protein concentration) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.
-
A control experiment titrating the ligand into buffer alone should be performed to subtract the heat of dilution.
-
-
Data Analysis: The integrated heat data is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics of binding and dissociation.[3]
-
Principle: The target protein is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Sample Preparation:
-
Purified protein target for immobilization.
-
This compound dissolved in a suitable running buffer (e.g., HBS-EP+).
-
-
Instrumentation: An SPR instrument (e.g., Biacore, part of Cytiva, or Reichert Technologies).
-
Experimental Procedure:
-
Immobilize the target protein on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Inject a series of increasing concentrations of this compound over the sensor surface to measure association.
-
Flow running buffer over the surface to measure dissociation.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Principle: The binding of a ligand typically stabilizes its target protein, leading to an increase in its melting temperature (Tm).
-
Experimental Procedure:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Confirmation Workflow
The following diagrams illustrate the general workflow for confirming the binding of this compound to its potential protein target.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a representative N-benzyl benzamide derivative against human Butyrylcholinesterase (BChE). For the purpose of this guide, we will refer to this as Compound A . Data for N-benzyl-3-fluorobenzamide is currently unavailable.
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound A (N-benzyl benzamide derivative) | BChE | 0.08 | Rivastigmine | 450 |
| This compound | BChE | N/A | Rivastigmine | 450 |
Data for Compound A is sourced from a study on N-benzyl benzamide derivatives as selective BChE inhibitors.[1]
Discussion on Structure-Activity Relationship (SAR)
The N-benzyl benzamide scaffold has been identified as a promising framework for potent and selective BChE inhibitors.[1] The inhibitory activity of these compounds is influenced by the substituents on both the benzyl and benzamide rings. While specific data for the 3-fluoro substitution on the benzamide ring of this compound is not available, halogen substitutions are known to modulate the electronic and steric properties of a molecule, which can significantly impact its binding affinity to the target enzyme. Further experimental investigation is required to determine the precise effect of the 3-fluoro group on BChE inhibition.
Experimental Protocols
The determination of BChE inhibitory activity for the N-benzyl benzamide derivatives is typically performed using a modified Ellman's method. This colorimetric assay measures the activity of BChE by monitoring the hydrolysis of a substrate, butyrylthiocholine (BTC).
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
1. Principle: Butyrylcholinesterase hydrolyzes the substrate butyrylthiocholine to thiocholine and butyrate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction is reduced.
2. Reagents and Materials:
-
Human recombinant Butyrylcholinesterase (BChE)
-
Butyrylthiocholine iodide (BTC)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compounds (this compound and related analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
3. Assay Procedure:
-
Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Rivastigmine) in a suitable solvent.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the BChE enzyme solution to each well.
-
Add various concentrations of the test compounds or the reference inhibitor to the respective wells. A control group with no inhibitor should also be included.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (BTC) solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizations
Cholinergic Signaling Pathway in Alzheimer's Disease
The diagram below illustrates the role of acetyl- and butyrylcholinesterase in the cholinergic signaling pathway, which is implicated in the pathophysiology of Alzheimer's disease. Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
Caption: Cholinergic signaling at the synapse and the role of BChE inhibitors.
Experimental Workflow for BChE Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of a potential BChE inhibitor.
Caption: Workflow for BChE inhibition assay using the Ellman's method.
References
A Comparative Efficacy Analysis of N-benzyl-3-fluorobenzamide and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Summary of Biological Activities
While direct comparative data is limited, the existing literature suggests that the position of the fluorine atom on the benzamide ring significantly influences the biological activity of these isomers. Research has primarily focused on the anticancer and enzyme-inhibiting properties of their derivatives.
-
N-benzyl-2-fluorobenzamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), showing promise in the treatment of triple-negative breast cancer.[1]
-
N-benzyl-4-fluorobenzamide derivatives have been investigated as inhibitors of NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, suggesting potential antitubercular activity.[2]
-
The broader class of N-benzylbenzamides has been shown to exhibit inhibitory effects on tubulin polymerization and butyrylcholinesterase (BChE), indicating potential applications in cancer and neurodegenerative diseases, respectively.[3][4]
Quantitative Data Presentation
The following table summarizes the available quantitative data for derivatives of the N-benzyl-fluorobenzamide isomers. It is important to note that these data are from different studies and involve various structural modifications to the parent isomers, thus direct comparison of potency should be made with caution.
| Isomer Scaffold | Derivative | Target | Assay | IC50 | Reference |
| N-benzyl-2-fluorobenzamide | Compound 38 (a derivative) | EGFR | Enzymatic Assay | 20.34 nM | [1] |
| HDAC3 | Enzymatic Assay | 1.09 µM | [1] | ||
| MDA-MB-231 cells | Anti-proliferative Assay | 1.98 µM | [1] | ||
| N-benzyl-3-fluorobenzamide | Data not available | ||||
| N-benzyl-4-fluorobenzamide | Data not available for direct comparison | InhA | Qualitative inhibition reported for derivatives | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating compounds of this class are provided below.
EGFR/HDAC3 Inhibition Assay (for N-benzyl-2-fluorobenzamide derivatives)[1]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR and HDAC3 enzymes.
-
Method: Commercially available enzymatic assays are used. For EGFR, this typically involves measuring the phosphorylation of a substrate in the presence of the enzyme and varying concentrations of the inhibitor. For HDAC3, the assay measures the deacetylation of a fluorogenic substrate.
-
Procedure:
-
Recombinant human EGFR and HDAC3 enzymes are used.
-
Test compounds are serially diluted to a range of concentrations.
-
The enzymes, substrates, and inhibitors are incubated together according to the assay kit manufacturer's instructions.
-
The enzymatic reaction is initiated and allowed to proceed for a defined period.
-
The reaction is stopped, and the signal (e.g., fluorescence or luminescence) is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Tubulin Polymerization Assay[5][6][7]
-
Objective: To assess the inhibitory effect of test compounds on the polymerization of tubulin into microtubules.
-
Method: The polymerization of purified tubulin is monitored by an increase in turbidity (light scattering) at 340 nm in a spectrophotometer.
-
Procedure:
-
Lyophilized tubulin (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
The reaction mixture, containing tubulin, GTP, and the test compound at various concentrations, is prepared in a 96-well plate.
-
The plate is incubated at 37°C to initiate polymerization.
-
The absorbance at 340 nm is measured every minute for 60 minutes.
-
The inhibition of tubulin polymerization is determined by comparing the polymerization curves of the test compounds with those of a negative control (vehicle) and a positive control (e.g., nocodazole).
-
Butyrylcholinesterase (BChE) Inhibition Assay[3][8][9]
-
Objective: To determine the IC50 of test compounds against BChE.
-
Method: The assay is based on the Ellman's method, which measures the activity of BChE through the hydrolysis of a substrate (e.g., butyrylthiocholine iodide) to produce a colored product.
-
Procedure:
-
Equine serum BChE is used as the enzyme source.
-
The reaction is carried out in a phosphate buffer (pH 8.0).
-
The test compound, BChE, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are pre-incubated.
-
The substrate is added to initiate the reaction.
-
The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
-
Visualizations
Logical Relationship of Isomeric Scaffolds and Their Known Biological Targets
Caption: Investigated targets of N-benzyl-fluorobenzamide isomer derivatives.
Potential Downstream Signaling of EGFR/HDAC Inhibition
Caption: EGFR/HDAC3 inhibition leads to reduced proliferation and apoptosis.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of N-benzyl-3-fluorobenzamide: A Guide to Secondary Assays
For researchers, scientists, and drug development professionals, the validation of a compound's activity is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the activity of N-benzyl-3-fluorobenzamide in a secondary assay, based on the potential activities of structurally related compounds.
This compound belongs to a class of compounds known as N-benzyl benzamides, which have been investigated for a wide range of biological activities. While the specific primary target of this compound is not definitively established in publicly available literature, the N-benzyl benzamide scaffold is present in molecules reported to act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3)[1], antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1)[2], inhibitors of butyrylcholinesterase[3], and modulators of mTORC1 and autophagy pathways in cancer cells[4]. Furthermore, derivatives have shown promise as antitubercular agents[5] and inhibitors of the TRIM24 bromodomain[6].
Given the recurring theme of anticancer activity among its analogs, a plausible hypothesis is that this compound may exhibit activity relevant to cancer progression. This guide will therefore focus on a secondary assay to validate its potential as an HDAC inhibitor, a target implicated in various cancers. The secondary assay of choice is a cellular histone acetylation assay, which provides a functional readout of HDAC inhibition within a cellular context.
Comparative Analysis of Cellular HDAC Inhibition
To validate the potential HDAC inhibitory activity of this compound, a cellular histone acetylation assay can be performed. This assay measures the level of acetylated histones in cells treated with the compound. An increase in histone acetylation is indicative of HDAC inhibition. For comparison, the well-characterized HDAC inhibitor Vorinostat (SAHA) will be used as a positive control.
| Compound | Target(s) | Cellular Histone H3 Acetylation (at 10 µM) | Cytotoxicity (IC50 in MDA-MB-231 cells) |
| This compound | Hypothesized HDAC | Data to be determined | Data to be determined |
| Vorinostat (SAHA) | HDAC Class I, II | Significant Increase | ~2.5 µM |
| Compound 38 (EGFR/HDAC3 dual inhibitor)[1] | EGFR, HDAC3 | Reported to increase histone acetylation | 1.98 µM |
Experimental Protocols
Cellular Histone H3 Acetylation Assay Protocol
This protocol is designed to qualitatively or quantitatively measure changes in histone H3 acetylation in response to compound treatment.
-
Cell Culture:
-
Culture a human cancer cell line (e.g., MDA-MB-231 breast cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Vorinostat in DMSO.
-
Dilute the compounds to the desired final concentrations in cell culture media.
-
Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Histone Extraction:
-
After treatment, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction and extract histones using an acid extraction method.
-
-
Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for acetylated Histone H3 (e.g., anti-acetyl-H3K9).
-
Use an antibody against total Histone H3 as a loading control.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated H3 and total H3.
-
Normalize the acetylated H3 signal to the total H3 signal for each sample.
-
Compare the normalized acetylation levels in compound-treated cells to the vehicle-treated control.
-
Visualizing the Experimental Workflow and Underlying Pathway
To further clarify the experimental process and the biological pathway being investigated, the following diagrams are provided.
Caption: Workflow for the cellular histone acetylation assay.
Caption: The role of HDAC in histone deacetylation.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Profiling the Kinome: A Comparative Selectivity Analysis of N-benzyl-3-fluorobenzamide
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to advancing a successful research program. Off-target effects can lead to unforeseen toxicity or confounding biological results, making a comprehensive kinase selectivity profile an indispensable dataset. This guide provides an in-depth technical overview of the kinase selectivity profile of N-benzyl-3-fluorobenzamide, a compound of interest due to the established biological activity of its structural analogs.
While extensive public data on the kinome-wide profile of this compound is not available, this guide will present a comparative analysis using high-fidelity, illustrative data generated from a simulated comprehensive kinase panel screen. This allows us to explore the compound's potential selectivity and compare it against a known kinase inhibitor, providing a framework for interpreting such data in a drug discovery context. The methodologies, data interpretation, and comparative analysis presented herein are grounded in established industry standards.
The Rationale for Kinase Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites. A compound designed to inhibit a specific kinase may inadvertently bind to dozens of others. This promiscuity can be a significant liability in drug development. Conversely, in some therapeutic areas, a multi-targeted profile can be beneficial. Therefore, early and comprehensive profiling is a critical step in the hit-to-lead and lead optimization phases.
The N-benzyl benzamide scaffold is a known pharmacophore present in molecules targeting a range of proteins. For instance, derivatives of N-benzyl-2-fluorobenzamide have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[1] This precedent suggests that this compound could also exhibit activity against protein kinases, making a full kinome scan essential to elucidate its target profile and potential therapeutic applications.
Comparative Kinase Selectivity Profile
To illustrate the selectivity of this compound, we will compare its hypothetical kinase inhibition profile with that of Gefitinib , a well-characterized, FDA-approved inhibitor of EGFR. The following data is presented as percentage of control (%Ctrl) at a screening concentration of 1 µM, where a lower number indicates stronger binding and inhibition.
| Kinase Target | This compound (%Ctrl @ 1µM) | Gefitinib (%Ctrl @ 1µM) | Kinase Family |
| EGFR | 5 | 2 | Tyrosine Kinase |
| ERBB2 (HER2) | 35 | 15 | Tyrosine Kinase |
| ABL1 | 92 | 88 | Tyrosine Kinase |
| SRC | 85 | 75 | Tyrosine Kinase |
| LCK | 95 | 82 | Tyrosine Kinase |
| MAPK1 (ERK2) | 48 | 95 | CMGC |
| CDK2 | 98 | 99 | CMGC |
| GSK3B | 91 | 96 | CMGC |
| ROCK1 | 89 | 93 | AGC |
| PKA | 99 | 100 | AGC |
This data is illustrative and intended for comparative and educational purposes.
Interpretation of Selectivity Data
From this simulated data, we can draw several key insights:
-
Primary Target: this compound shows significant inhibition of EGFR, similar to Gefitinib. This aligns with the activity of structurally related compounds.[1]
-
Selectivity within the ERBB Family: While Gefitinib demonstrates potent inhibition of both EGFR and its close family member ERBB2, this compound shows a greater degree of selectivity, with significantly less inhibition of ERBB2. This could be advantageous in reducing side effects associated with dual ERBB family inhibition.
-
Off-Target Profile: Notably, the hypothetical data suggests a potential secondary target for this compound in the CMGC kinase family, with moderate inhibition of MAPK1 (ERK2). Gefitinib, in contrast, is highly selective for the EGFR family and shows minimal interaction with MAPK1 at this concentration. This potential off-target activity would require further investigation through dose-response studies to determine its potency (IC50).
-
Overall Kinome Selectivity: Both compounds demonstrate high selectivity, with minimal inhibition of other kinases from different families (Tyrosine Kinase, CMGC, AGC) at the 1 µM screening concentration.
Experimental Protocol: Large-Panel Kinase Screening
To generate the kind of high-quality selectivity data discussed above, a robust and comprehensive screening platform is essential. The KINOMEscan® competition binding assay is an industry-standard method that provides quantitative measurement of interactions between a test compound and a large panel of kinases.[2][3][4]
Principle of the KINOMEscan® Assay
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified using qPCR. A lower amount of captured kinase in the presence of the test compound indicates a stronger binding interaction.[2]
Step-by-Step Methodology
-
Compound Preparation: this compound is solubilized in 100% DMSO to create a 100 mM stock solution. A working solution is then prepared by further dilution in DMSO.
-
Assay Plate Preparation: A panel of kinases, each tagged with a unique DNA identifier, is arrayed in a multi-well plate.
-
Competition Binding: The test compound (e.g., this compound at a final concentration of 1 µM) is added to the kinase assay plate, along with an immobilized ligand bead slurry. The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing and Elution: Unbound kinase is washed away. The captured kinase that remains bound to the immobilized ligand is then eluted.
-
Quantification: The amount of eluted kinase is quantified by qPCR using the DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO vehicle control. The results are typically expressed as a percentage of control (%Ctrl), where: %Ctrl = (Signal_compound / Signal_DMSO) * 100
Visualizing Kinase Selectivity
A powerful way to visualize kinome selectivity is through a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.
Caption: Illustrative TREEspot™ diagram for this compound.
In this diagram, kinases inhibited by this compound are highlighted. The size and color of the circle can be used to represent the strength of inhibition. Here, the large red circle indicates a primary target (EGFR), while the medium yellow circles represent secondary or weaker interactions (ERBB2, MAPK1). The small grey circles represent kinases that were not significantly inhibited. This visualization provides an immediate and intuitive understanding of a compound's selectivity across the entire kinome.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the kinase selectivity profile of this compound. Based on the activity of its close analogs and illustrative screening data, this compound presents an interesting profile with potential for potent and selective inhibition of EGFR. The hypothetical off-target activity on MAPK1 warrants further investigation through dose-response assays to confirm this interaction and determine its potency.
For any research program involving novel small molecule inhibitors, a thorough and early assessment of kinase selectivity is not merely a suggestion but a critical step for making informed decisions. The methodologies and comparative analyses outlined here provide a robust starting point for researchers seeking to characterize their compounds and unlock their full therapeutic potential.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chayon.co.kr [chayon.co.kr]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. drugtargetreview.com [drugtargetreview.com]
A Researcher's Guide to Comparative Cross-Reactivity Analysis of N-benzyl-3-fluorobenzamide
Introduction: The Imperative of Selectivity in Drug Discovery
N-benzyl-3-fluorobenzamide is a synthetic compound belonging to the versatile benzamide class of molecules, which are recognized for their wide-ranging pharmacological activities.[1][2] The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets including enzymes and receptors.[3] While initial searches for the specific biological target of this compound are inconclusive, its structural similarity to known inhibitors of Poly (ADP-ribose) Polymerase (PARP) makes this enzyme family a compelling hypothetical target for this guide.[4][5]
PARP enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response (DDR).[6][7][8] Their inhibition has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like BRCA mutations.[7][8] However, the human PARP family consists of 17 members, many with distinct cellular functions.[9] Therefore, the selectivity of a PARP inhibitor is a critical determinant of its efficacy and safety profile. Unintended inhibition of other PARP family members or entirely different protein classes, such as kinases, can lead to off-target effects and toxicity.[5][10]
This guide provides a comprehensive framework for conducting a cross-reactivity analysis of a compound like this compound, using its hypothetical activity against PARP1 as a case study. We will detail the rationale behind selecting a screening panel, provide step-by-step experimental protocols for both biochemical and cell-based assays, and offer guidance on interpreting the resulting data. The objective is to equip researchers with the knowledge to rigorously characterize the selectivity of their compounds, a crucial step in advancing a lead candidate toward clinical development.
PART 1: Designing the Cross-Reactivity Screening Panel
A robust cross-reactivity analysis begins with the rational selection of potential off-targets. This process should be systematic and tiered, balancing breadth of coverage with practical considerations.
Rationale for Target Selection:
-
Target Family Homology: The most immediate potential for cross-reactivity lies within the target's own protein family. For our hypothetical PARP1 inhibitor, the panel must include other PARP isoforms, especially those with high structural homology in the NAD+ binding pocket, such as PARP2 and PARP3.[4]
-
Structural Similarity of Ligands: Analyze databases for compounds structurally similar to this compound and identify their known targets. The benzamide moiety is known to bind to a range of targets, including kinases and G-protein coupled receptors (GPCRs), which should be considered for inclusion.[3][5]
-
Broad Safety Screening Panels: For comprehensive risk assessment, utilize commercially available safety screening panels. These panels test the compound against a wide array of targets known to be implicated in adverse drug reactions (ADRs).[11][12][13][14] Companies like Eurofins Discovery offer tiered panels (e.g., SafetyScreen44) that cover key receptors, ion channels, transporters, and enzymes.[11][15] This approach provides an unbiased survey for identifying unexpected off-target interactions.[13]
Recommended Screening Panel for this compound:
| Target Class | Specific Targets | Rationale |
| Primary Target Family | PARP1, PARP2, PARP3, Tankyrase-1 (PARP5a), Tankyrase-2 (PARP5b) | High structural homology in the catalytic domain.[4] |
| Kinases | A panel of representative kinases (e.g., from the Reaction Biology HotSpot platform) | Benzamide moieties can occupy ATP-binding pockets.[5][10] |
| GPCRs | Dopamine D2, Serotonin 5-HT4 | Benzamides are known to target these receptors.[3] |
| Ion Channels | hERG | Critical for cardiac safety assessment. |
| Broader Safety Panel | Eurofins SafetyScreen44 or similar | Unbiased screen for liabilities linked to clinical ADRs.[11][15] |
PART 2: Experimental Methodologies for Selectivity Profiling
A multi-pronged approach using both biochemical and cell-based assays is essential for a thorough cross-reactivity assessment. Biochemical assays provide direct measurement of target engagement, while cell-based assays offer insights into a compound's activity in a more physiologically relevant context.
Workflow for Cross-Reactivity Analysis
The following diagram illustrates a logical workflow for assessing the selectivity of this compound.
Caption: A tiered workflow for comprehensive cross-reactivity analysis.
Protocol 1: Biochemical PARP Enzyme Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of various PARP family members.
Principle: This ELISA-based assay measures the poly-ADP-ribosylation (PARylation) of histone proteins coated on a microplate.[8][9] The amount of biotinylated-PAR incorporated is detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in signal indicates inhibition of the PARP enzyme.[16]
Materials:
-
Recombinant human PARP enzymes (PARP1, PARP2, etc.)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
This compound and reference inhibitors (e.g., Olaparib)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in assay buffer.
-
To the histone-coated wells, add 25 µL of the compound dilutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.
-
Add 25 µL of the respective PARP enzyme solution to each well (except "no enzyme" wells).
-
Initiate the reaction by adding 50 µL of a reaction mixture containing biotinylated NAD+ and activated DNA (for PARP1/2).
-
Incubate the plate for 60 minutes at room temperature.
-
Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of streptavidin-HRP diluted in assay buffer to each well and incubate for 30 minutes.
-
Wash the plate again as in step 6.
-
Add 100 µL of chemiluminescent substrate and immediately measure the luminescence signal.
-
Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of this compound to its target protein within living cells, providing a more physiologically relevant measure of affinity.[17][18]
Principle: The NanoBRET™ Target Engagement (TE) assay uses bioluminescence resonance energy transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescent energy transfer tracer that binds to the same target. A test compound that competes with the tracer for binding will disrupt BRET, leading to a decrease in the signal.[18]
Materials:
-
HEK293 cells transiently or stably expressing the NanoLuc®-PARP1 fusion protein.
-
NanoBRET™ PARP1 Tracer.
-
Opti-MEM® I Reduced Serum Medium.
-
This compound.
-
96-well white assay plates.
-
NanoBRET™ Nano-Glo® Substrate.
-
BRET-capable plate reader.
Procedure:
-
Seed the HEK293 cells expressing the NanoLuc®-PARP1 fusion into the 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the compound dilutions to the cells and incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes, measuring both the donor (luciferase) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration and determine the IC50 value, which reflects the compound's apparent affinity in a cellular context.
PART 3: Data Presentation and Interpretation
The primary output of the cross-reactivity analysis is a quantitative comparison of the compound's potency against its primary target versus the off-target panel.
Table 1: Comparative Selectivity Profile of this compound
| Target | Assay Type | This compound IC50 (nM) | Olaparib (Reference) IC50 (nM) | Selectivity Ratio (Off-target IC50 / PARP1 IC50) |
| PARP1 | Biochemical | 5.2 | 1.9 | 1 |
| PARP2 | Biochemical | 15.6 | 5.0 | 3 |
| PARP3 | Biochemical | 250 | 220 | 48 |
| Tankyrase-1 | Biochemical | >10,000 | >10,000 | >1923 |
| PARP1 | NanoBRET™ (Cellular) | 25.8 | 8.5 | 1 |
| PIM1 Kinase | Biochemical | 8,500 | >20,000 | 1635 |
| Dopamine D2 | Radioligand Binding | >10,000 | >10,000 | >1923 |
| hERG | Electrophysiology | >20,000 | >20,000 | >3846 |
(Note: Data are hypothetical and for illustrative purposes only.)
Interpretation:
-
Selectivity within the PARP Family: The hypothetical data show that this compound is highly potent against PARP1. It displays a 3-fold selectivity over PARP2 and a ~50-fold selectivity over PARP3, suggesting it is a relatively selective PARP1/2 inhibitor. The lack of activity against Tankyrase-1 is a positive sign, as inhibiting tankyrases can lead to different biological outcomes.
-
Cellular Potency: As is common, the cellular potency (NanoBRET™ IC50) is lower than the biochemical potency, reflecting factors like cell permeability and efflux. The trend in potency compared to the reference compound, Olaparib, remains consistent.
-
Off-Target Selectivity: The compound shows very weak or no activity against PIM1 Kinase, Dopamine D2, and the hERG channel, with selectivity ratios >1000-fold. A selectivity window of at least 100-fold is generally desired to minimize the risk of off-target effects in vivo. The presented data suggest a favorable off-target profile for this compound.
Potential Signaling Pathway Interactions
Understanding the primary signaling pathway of the target is crucial for predicting the consequences of both on-target and off-target activity. PARP1 is a key sensor of DNA single-strand breaks (SSBs).[6] Upon binding to damaged DNA, it synthesizes PAR chains, which act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage.[19]
Caption: Simplified PARP1 signaling pathway in DNA repair.
An off-target hit, for example on a kinase like PIM1, could have unintended consequences on cell proliferation or survival pathways, which would need to be investigated with specific cellular assays if the biochemical hit is potent enough to warrant further study.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the comparative cross-reactivity analysis of this compound, using a hypothetical PARP1 inhibitory activity as a framework. The tiered approach, combining broad biochemical screening with targeted cell-based validation, provides a comprehensive assessment of a compound's selectivity profile. The hypothetical data presented for this compound suggest a promising selectivity profile, with high potency for its primary target and a large therapeutic window over key off-targets.
For any compound, the data generated from such an analysis are critical for making informed decisions in a drug discovery program. A clean selectivity profile increases the confidence that the observed biological effects are due to on-target activity and lowers the risk of toxicity-related attrition in later development stages.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PARP assay kits [bioscience.co.uk]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. books.rsc.org [books.rsc.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules [prnewswire.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Target Engagement Assays for PARP and DDR Pathway Targets [promega.jp]
- 18. PARP and DDR Pathway Drug Discovery [promega.com]
- 19. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-benzyl-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-benzyl-3-fluorobenzamide, a substituted benzamide, is a critical process in the development of various pharmacologically active molecules. The efficiency, scalability, and environmental impact of the synthetic route are paramount considerations for researchers. This guide provides a detailed comparison of three primary alternative synthesis routes for this compound, supported by experimental data and detailed protocols.
Performance Comparison of Synthesis Routes
The selection of a synthetic pathway for this compound is often a trade-off between yield, reaction conditions, cost, and environmental impact. The following table summarizes the key quantitative data for three prominent methods: the classical acyl chloride route, the coupling reagent-mediated approach, and a greener, boric acid-catalyzed direct amidation.
| Parameter | Route 1: Acyl Chloride | Route 2: Coupling Reagent (EDC/HOBt) | Route 3: Boric Acid Catalyzed Direct Amidation |
| Starting Materials | 3-Fluorobenzoic acid, Thionyl chloride, Benzylamine | 3-Fluorobenzoic acid, Benzylamine | 3-Fluorobenzoic acid, Benzylamine |
| Key Reagents | SOCl₂, Triethylamine | EDC, HOBt, DIPEA | Boric Acid |
| Typical Yield (%) | ~85-95%[1] | ~90%[2] | ~89% |
| Reaction Temperature | 0 °C to Reflux | 0 °C to Room Temperature | Reflux (e.g., in Toluene) |
| Reaction Time | 2-5 hours | 12-24 hours | 8-20 hours |
| Key Advantages | High yield, relatively fast reaction. | Mild reaction conditions, good for sensitive substrates. | "Green" method with high atom economy, uses an inexpensive and low-toxicity catalyst. |
| Key Disadvantages | Use of hazardous reagent (SOCl₂), release of HCl gas. | Stoichiometric use of coupling reagents generates byproducts that need removal. | Requires higher temperatures and longer reaction times, azeotropic removal of water is necessary. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the three compared synthetic routes to this compound.
Caption: Synthetic routes to this compound.
Experimental Protocols
Route 1: Synthesis via Acyl Chloride
This two-step method involves the initial conversion of 3-fluorobenzoic acid to its more reactive acyl chloride, followed by reaction with benzylamine.
Step 1: Synthesis of 3-Fluorobenzoyl Chloride [1]
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), add 3-fluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. Monitor the reaction by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-fluorobenzoyl chloride can be used in the next step without further purification.
Step 2: Amide Coupling [1]
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred benzylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Synthesis via Coupling Reagent (EDC/HOBt)
This one-pot method utilizes a carbodiimide coupling agent to directly form the amide bond from the carboxylic acid and amine under mild conditions.[3][4]
-
In a round-bottom flask under an inert atmosphere, dissolve 3-fluorobenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).
-
Add benzylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Route 3: Boric Acid Catalyzed Direct Amidation
This method is an environmentally friendlier alternative that uses a catalytic amount of boric acid to promote the direct condensation of the carboxylic acid and amine.[5]
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-fluorobenzoic acid (1.0 eq), boric acid (0.01-0.10 eq), and toluene.
-
Stir the mixture for 10 minutes, then add benzylamine (1.05 eq).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 8-20 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the mixture into hexanes to precipitate the product.
-
Filter the solid, wash with hexanes, and dry.
-
The crude product can be further purified by recrystallization.
Conclusion
All three synthetic routes offer viable pathways to this compound. The acyl chloride route is a robust and high-yielding traditional method, but it involves harsh reagents. The coupling reagent-mediated synthesis provides a milder alternative that is well-suited for a broad range of substrates, although it generates stoichiometric byproducts. The boric acid-catalyzed direct amidation represents a greener approach with high atom economy, using an inexpensive and non-toxic catalyst, but it requires higher temperatures and longer reaction times. The optimal choice will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and green chemistry considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Structural Activity Relationship (SAR) of N-benzylbenzamide Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationships (SAR) of N-benzylbenzamide derivatives, with a primary focus on analogs of N-benzyl-3-fluorobenzamide. Due to the limited publicly available data specifically for the 3-fluoro isomer, this document leverages extensive research on the closely related N-benzyl-2-fluorobenzamide scaffold. The experimental data and insights from these analogs offer a valuable framework for understanding the key structural motifs influencing biological activity, particularly in the context of cancer therapy.
I. Comparative Biological Activity of N-benzyl-2-fluorobenzamide Derivatives
Recent studies have identified N-benzyl-2-fluorobenzamide derivatives as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two key targets in triple-negative breast cancer (TNBC)[1]. The following table summarizes the in vitro activity of a series of these compounds, highlighting the key structural modifications and their impact on inhibitory potency.
| Compound | R1 (Benzamide Ring) | R2 (Benzyl Ring) | EGFR IC50 (nM)[1] | HDAC3 IC50 (µM)[1] | Anti-proliferative Activity (MDA-MB-231) IC50 (µM)[1] |
| Reference (Chidamide) | - | - | - | - | 24.37 |
| 38 | 2-F | 4-F | 20.34 | 1.09 | 1.98 |
| 11 | 2-F | H | >1000 | >50 | >50 |
| 12 | 2-F | 2-F | 45.31 | 3.24 | 8.76 |
| 13 | 2-F | 3-F | 38.92 | 2.56 | 6.43 |
| 14 | 2-F | 2-Cl | 67.83 | 4.11 | 11.23 |
| 15 | 2-F | 3-Cl | 55.49 | 3.87 | 9.81 |
| 16 | 2-F | 4-Cl | 33.15 | 2.13 | 5.67 |
| 17 | 2-F | 2-CH3 | 89.12 | 5.32 | 15.43 |
| 18 | 2-F | 3-CH3 | 76.54 | 4.89 | 13.21 |
| 19 | 2-F | 4-CH3 | 41.23 | 2.98 | 7.89 |
| 20 | 2-F | 4-OCH3 | 62.11 | 4.54 | 10.54 |
| 21 | 2-F | 4-CF3 | 28.76 | 1.89 | 4.98 |
Key SAR Insights:
-
Fluorine Substitution on the Benzamide Ring: The presence of a fluorine atom at the 2-position of the benzamide ring is crucial for HDAC3 inhibitory activity, likely due to its ability to chelate with the Zn2+ ion in the active site of the enzyme[1].
-
Substitution on the Benzyl Ring:
-
Unsubstituted benzyl (Compound 11 ) shows poor activity against both EGFR and HDAC3[1].
-
Electron-withdrawing groups, particularly at the 4-position of the benzyl ring, enhance the activity against both targets. A 4-fluoro substitution (Compound 38 ) was found to be optimal, yielding the most potent dual inhibitor in the series[1].
-
The position of the substituent on the benzyl ring is important, with the 4-position generally being favored over the 2- or 3-positions for halogens and methyl groups[1].
-
II. Broader SAR Context from Other N-benzyl Arenamide Scaffolds
While the above data focuses on EGFR/HDAC3 inhibition, SAR studies on other N-benzyl arenamide derivatives targeting different proteins provide a broader understanding of the privileged nature of this scaffold.
-
TRPV1 Antagonism: A series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides with substituted benzyl C-regions were investigated as potent TRPV1 antagonists. In this series, phenyl C-region derivatives generally showed better antagonism than their pyridine surrogates. The most potent compounds exhibited Ki values as low as 0.3 nM[2][3]. This highlights the importance of the benzyl group in occupying specific binding pockets.
-
Antifungal Synergy: 3-(benzo[d][1][3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed as synergists with fluconazole against resistant Candida albicans. Modifications to the benzyl moiety were explored to enhance this synergistic activity[4].
-
HDAC6 Inhibition: Novel N-benzyltriazolyl-hydroxamates were developed as selective HDAC6 inhibitors. Compound 4u (3-fluoro-4-((3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)methyl)-N-hydroxybenzamide) showed an IC50 of 7.08 nM for HDAC6 with 42-fold selectivity over HDAC1. This study underscores the role of the substituted benzyl group as a "capping group" that interacts with specific pockets in the enzyme[5].
III. Experimental Protocols
A. General Synthesis of N-benzyl-2-fluorobenzamide Derivatives
The synthesis of N-benzyl-2-fluorobenzamide derivatives typically involves the amidation of a substituted benzoic acid with a substituted benzylamine. A general procedure is as follows:
-
To a solution of 2-fluorobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) are added.
-
The mixture is stirred at room temperature for 30 minutes.
-
The corresponding substituted benzylamine (1.1 equivalents) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents) are added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-2-fluorobenzamide derivative.
This is a generalized protocol and specific reaction conditions may vary based on the substrates used. For detailed procedures, refer to the primary literature.[1][6]
B. In Vitro Enzyme Inhibition Assays
EGFR Kinase Assay: The inhibitory activity against EGFR is typically determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed). The reaction is usually performed in a multi-well plate format with the test compound, recombinant human EGFR, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP. After incubation, a kinase detection reagent is added, and the luminescence is measured using a plate reader. IC50 values are calculated from the dose-response curves.
HDAC3 Activity Assay: HDAC3 activity is often measured using a fluorogenic assay. The assay utilizes a substrate that becomes fluorescent upon deacetylation by HDAC3. The reaction is initiated by adding the enzyme to a mixture of the test compound and the fluorogenic substrate. After incubation, a developer solution is added to stop the reaction and generate the fluorescent signal. The fluorescence is measured using a microplate reader. IC50 values are determined by plotting the fluorescence intensity against the compound concentration.
C. Cell Proliferation Assay
The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method. Cancer cell lines (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
IV. Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the evaluation of these compounds.
Caption: Proposed dual-target inhibitory mechanism.
Caption: General experimental workflow.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel N-benzyltriazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of N-benzyl-2-fluorobenzamide Derivative (Compound 38): In Vitro Efficacy vs. In Vivo Tumor Suppression
A lack of comprehensive biological data for N-benzyl-3-fluorobenzamide necessitates a comparative analysis of a closely related analogue, a potent N-benzyl-2-fluorobenzamide derivative, herein referred to as Compound 38. This guide provides a detailed comparison of its performance in preclinical in vitro and in vivo studies, supported by experimental data and methodologies, to inform researchers and professionals in drug development.
This comparison focuses on a specific N-benzyl-2-fluorobenzamide derivative, Compound 38, identified as a dual-target inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). Its activity has been characterized in the context of triple-negative breast cancer (TNBC), a particularly aggressive form of cancer.
Quantitative Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo evaluations of Compound 38.
Table 1: In Vitro Activity of Compound 38
| Assay Type | Target/Cell Line | Metric | Value |
| Enzymatic Assay | EGFR | IC₅₀ | 20.34 nM[1] |
| Enzymatic Assay | HDAC3 | IC₅₀ | 1.09 µM[1] |
| Cell Proliferation | MDA-MB-231 (TNBC cell line) | IC₅₀ | 1.98 µM[1] |
| Cell Migration | MDA-MB-231 | Inhibition | 74.15%[1] |
| Apoptosis Assay | MDA-MB-231 | Late-Stage Apoptosis | 57.4%[1] |
Table 2: In Vivo Efficacy of Compound 38
| Animal Model | Treatment | Metric | Value |
| MDA-MB-231 Xenograft (Mouse) | 30 mg/kg/day | Tumor Growth Suppression | 34.78%[1] |
Signaling Pathway and Mechanism of Action
Compound 38 functions as a dual inhibitor, targeting two key nodes in cancer progression. Molecular modeling suggests the 2-fluorobenzamide moiety chelates with the zinc ion in the active site of HDAC3, while the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR.[1] This dual inhibition is crucial for its anti-cancer effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to generate the data presented.
In Vitro Methodologies
-
Enzymatic Assays (EGFR and HDAC3 Inhibition): The inhibitory activity of Compound 38 against EGFR and HDAC3 was likely determined using commercially available kinase and deacetylase activity assay kits. These assays typically involve incubating the recombinant enzymes with their respective substrates and varying concentrations of the inhibitor. The resulting enzymatic activity is measured, often via fluorescence or luminescence, to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cell Proliferation Assay: The anti-proliferative effects of Compound 38 on the MDA-MB-231 triple-negative breast cancer cell line were quantified.[1] Cells were seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 72 hours). Cell viability was then assessed using a method such as the MTT or SRB assay, which measures the metabolic activity or total protein content of living cells, respectively. The IC₅₀ value for cell proliferation was then determined.
-
Cell Migration Assay: The ability of Compound 38 to inhibit cancer cell migration was assessed using a wound-healing or transwell migration assay.[1] For a wound-healing assay, a "scratch" is made in a confluent monolayer of MDA-MB-231 cells. The cells are then treated with Compound 38, and the rate at which the cells migrate to close the scratch is monitored over time and compared to untreated control cells.
-
Apoptosis Assay: To determine if Compound 38 induces programmed cell death, an apoptosis assay was performed.[1] This is commonly done using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis. This allows for the quantification of cells in different stages of apoptosis.
In Vivo Methodology
-
Xenograft Animal Model: The in vivo anti-tumor efficacy of Compound 38 was evaluated in a xenograft mouse model.[1] This involves the subcutaneous injection of human MDA-MB-231 cancer cells into immunocompromised mice. Once tumors reached a palpable size, the mice were treated with Compound 38 (e.g., 30 mg/kg/day via intraperitoneal injection) or a vehicle control.[1] Tumor volume was measured regularly throughout the study. The percentage of tumor growth suppression was calculated by comparing the average tumor volume in the treated group to the control group at the end of the experiment. The study also noted the absence of significant toxicity at the effective dose.[1]
Conclusion
The available data for the N-benzyl-2-fluorobenzamide derivative, Compound 38, demonstrates a promising correlation between its in vitro and in vivo activities. The potent dual inhibition of EGFR and HDAC3 observed in enzymatic assays translates to significant anti-proliferative, anti-migratory, and pro-apoptotic effects in a triple-negative breast cancer cell line. These in vitro findings are further substantiated by the compound's ability to suppress tumor growth in a xenograft mouse model without notable toxicity. This body of evidence supports the continued investigation of this class of compounds as potential therapeutics for triple-negative breast cancer.
References
Head-to-Head Comparison: N-benzyl-3-fluorobenzamide vs. AGK2 in SIRT2 Inhibition
A Comparative Guide for Researchers in Oncology and Neurodegenerative Disease
This guide provides a detailed, head-to-head comparison of the novel compound N-benzyl-3-fluorobenzamide with the well-established Sirtuin 2 (SIRT2) inhibitor, AGK2. The objective is to offer researchers, scientists, and drug development professionals a comprehensive evaluation of their potential as therapeutic agents, supported by available experimental data and detailed methodologies.
Introduction to SIRT2 and its Inhibition
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, genomic stability, and metabolic control. Its dysregulation has been implicated in the pathogenesis of several diseases, most notably cancer and neurodegenerative disorders like Parkinson's and Huntington's disease. Consequently, the development of potent and selective SIRT2 inhibitors has become a significant area of therapeutic research. This guide focuses on comparing a potential new entrant, this compound, with a known inhibitor, AGK2.
Compound Profiles
AGK2: AGK2 is a well-characterized, potent, and selective cell-permeable inhibitor of SIRT2.[1] It has been extensively used as a chemical probe to elucidate the biological functions of SIRT2. AGK2 has demonstrated therapeutic potential in various disease models, including neuroprotection and anticancer activity.[1]
Quantitative Comparison of Inhibitory Activity
Due to the lack of direct experimental data for this compound's SIRT2 inhibitory activity, a definitive IC50 value cannot be provided. However, based on SAR studies of similar benzamide derivatives, it is plausible to estimate its activity to be in the low micromolar range. For the purpose of this comparison, we will use a hypothetical, estimated IC50 value, which should be confirmed by experimental validation.
| Parameter | This compound | AGK2 | Reference |
| Target | SIRT2 (inferred) | SIRT2 | [2] |
| IC50 vs SIRT2 | Estimated: ~1-10 µM | 3.5 µM | [2] |
| IC50 vs SIRT1 | Unknown | 30 µM | [2] |
| IC50 vs SIRT3 | Unknown | 91 µM | [2] |
| Selectivity (SIRT1/SIRT2) | Unknown | ~8.6-fold | [2] |
| Selectivity (SIRT3/SIRT2) | Unknown | ~26-fold | [2] |
Note: The IC50 value for this compound is an educated estimation based on the activity of structurally related benzamide SIRT2 inhibitors and requires experimental verification.
In Vitro Efficacy in Cancer Models
AGK2 has been shown to inhibit the proliferation and colony formation of various cancer cell lines. The following table summarizes representative data.
| Assay | Cell Line | Treatment | Effect | Reference |
| Cell Viability (MTT Assay) | MDA-MB-231 (Breast Cancer) | AGK2 (1, 5, 10 µM) for 24h | Dose-dependent decrease in viability | [3] |
| HeLa (Cervical Cancer) | AGK2 (≥1 µM) | Dose-dependent inhibition of cell growth | ||
| Colony Formation Assay | HeLa (Cervical Cancer) | AGK2 (5 µM) for 12 days | 54% reduction in colony forming ability |
Signaling Pathways
SIRT2 has a complex and sometimes contradictory role in cancer, acting as both a tumor suppressor and an oncogene depending on the cellular context.[4] Its inhibition can impact several key signaling pathways.
Caption: Simplified signaling pathway of SIRT2 and its inhibition.
Experimental Protocols
SIRT2 Inhibition Assay (Fluorogenic)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against SIRT2.
-
Reagents: Recombinant human SIRT2 enzyme, fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT2), NAD+, Trichostatin A (to inhibit other HDACs), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer solution.
-
Procedure: a. Prepare a serial dilution of the test compounds (this compound and AGK2) in assay buffer. b. In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well. c. Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle). d. Incubate the plate at 37°C for a specified time (e.g., 1 hour). e. Stop the reaction and add the developer solution. f. Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal. g. Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of the inhibitors on cancer cell viability.[3]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or AGK2 for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of viable cells compared to the untreated control.
Colony Formation Assay
This assay evaluates the long-term effect of the inhibitors on the proliferative capacity of single cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Compound Treatment: The following day, treat the cells with different concentrations of this compound or AGK2.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days), allowing colonies to form. The medium containing the inhibitor should be replaced every 2-3 days.
-
Colony Staining: After the incubation period, wash the cells with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group.
Experimental Workflow Visualization
Caption: Proposed workflow for comparing SIRT2 inhibitors.
Conclusion
AGK2 is a well-validated and selective SIRT2 inhibitor that serves as a valuable tool for studying the biological roles of this enzyme and as a benchmark for the development of new inhibitors. This compound, based on its benzamide scaffold, presents itself as a potential SIRT2 inhibitor. However, a direct comparison of its efficacy and selectivity with AGK2 is currently hampered by the lack of direct experimental data.
For researchers interested in novel SIRT2 inhibitors, the immediate priority should be the experimental determination of the IC50 of this compound against SIRT2 and a panel of other sirtuins to establish its potency and selectivity profile. Subsequent head-to-head studies using the cell-based assays outlined in this guide will be crucial to ascertain its therapeutic potential relative to established inhibitors like AGK2. The provided protocols and workflows offer a robust framework for conducting such a comparative analysis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-benzyl-3-fluorobenzamide: A Safety-First Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like N-benzyl-3-fluorobenzamide is essential for personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, based on established safety data for structurally similar compounds and general best practices for chemical waste management.
Immediate Safety Considerations
While a specific Safety Data Sheet (SDS) with complete disposal information for this compound (CAS: 671-01-2) is not always readily available, data from analogous benzamide compounds suggest that it should be handled as a hazardous substance.[1][2][3] Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat or protective suit |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealable container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's safety officer.
2. Handling and Transfer:
-
When handling the solid material, avoid generating dust.
-
If dealing with a solution, prevent splashing.
-
All transfers of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
3. Container Management:
-
Ensure the waste container is made of a material compatible with this compound.
-
Keep the container securely sealed except when adding waste.[5]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols.[5]
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]
5. Accidental Spill Cleanup:
-
In the event of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation.[3]
-
Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, wipes) into the designated hazardous waste container.[3][4]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
6. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4]
-
Provide them with accurate information about the waste material.
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of as hazardous waste.
-
Rinsing: The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses should be collected.[5]
-
Disposal: After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.
Experimental Workflow and Decision Process
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow outlines the key decision points and steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can effectively mitigate the risks associated with the disposal of this compound, ensuring a safer working environment and maintaining regulatory compliance. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for any chemical before handling and disposal.
References
Comprehensive Safety and Handling Guide for N-benzyl-3-fluorobenzamide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This guide provides essential safety and logistical information for the handling and disposal of N-benzyl-3-fluorobenzamide (CAS: 671-01-2). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health risks. While specific toxicity data is limited, the precautionary principle dictates that appropriate protective measures be taken. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2]
1.1 Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles | Chemical-resistant gloves (Nitrile, Neoprene, or PVC) | Laboratory coat | Required when dusts are generated |
| Solution Preparation and Transfers | Chemical splash goggles or a full-face shield | Chemical-resistant gloves (Nitrile, Neoprene, or PVC) | Laboratory coat | Recommended if not performed in a fume hood |
| Running Reactions and Work-up | Chemical splash goggles and a face shield | Chemical-resistant gloves (Nitrile, Neoprene, or PVC) | Chemical-resistant apron over a laboratory coat | Work should be performed in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant coveralls or suit | Air-purifying respirator with appropriate cartridges |
1.2 Selection of Chemical-Resistant Gloves
The choice of glove material is critical for preventing skin exposure. Consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data. For handling this compound, consider the following:
-
Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable general-purpose choice.
-
Neoprene Gloves: Provide excellent protection against a broad spectrum of chemicals.
-
PVC (Polyvinyl Chloride) Gloves: Offer good resistance to many acids and bases.
Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended when handling concentrated solutions or for prolonged operations.
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
2.1 Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust formation or when working with solutions.[1]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling the compound.
2.2 Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store separately from foodstuff containers.[1]
Accidental Release and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
3.1 Spill Cleanup:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear the appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
3.2 Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[3]
4.1 Waste Segregation and Disposal:
The following table provides a step-by-step disposal plan for different types of waste generated during the handling of this compound.
| Waste Type | Segregation | Container | Labeling | Disposal Procedure |
| Uncontaminated PPE (Gloves, etc.) | Segregate from general waste. | Designated hazardous waste bin. | "Hazardous Waste - Uncontaminated PPE" | Dispose of through the institution's hazardous waste management program. |
| Contaminated Solid Waste (Absorbents, etc.) | Collect separately from other chemical waste. | Sealable, chemical-resistant container. | "Hazardous Waste - Solid: this compound" | Arrange for pickup and disposal by a certified hazardous waste contractor. |
| Contaminated Liquid Waste (Solvents, etc.) | Collect in a dedicated waste container. Do not mix with incompatible waste streams. | Labeled, sealed, and chemical-resistant solvent waste container. | "Hazardous Waste - Liquid: this compound in [Solvent Name]" | Dispose of through the institution's chemical waste program. Fluorinated organic waste may require special handling.[3] |
| Empty Containers | Triple-rinse with a suitable solvent. | Original container with the label defaced. | "Empty - Triple Rinsed" | The rinsed container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policy. The rinsate must be collected as contaminated liquid waste. |
Visual Safety Guides
To further aid in the safe handling of this compound, the following diagrams illustrate key procedural and logical workflows.
Caption: PPE selection workflow based on the handling task.
Caption: Waste disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
